5-(4-Chlorophenyl)-1,3-oxazole
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKPHOIIYXTDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512026 | |
| Record name | 5-(4-Chlorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-94-2 | |
| Record name | 5-(4-Chlorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(4-Chlorophenyl)-1,3-oxazole
Introduction: The Significance of the 5-Aryl-1,3-Oxazole Scaffold
The 1,3-oxazole ring is a privileged five-membered heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable scaffold in the design of bioactive molecules. Specifically, the 5-(4-Chlorophenyl)-1,3-oxazole core is a recurring structural element in a variety of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 4-chlorophenyl group at the 5-position often enhances the lipophilicity and metabolic stability of the molecule, contributing to improved pharmacokinetic profiles. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important molecular framework, with a focus on practical, field-proven methodologies suitable for a research and drug development setting.
Strategic Approaches to the Synthesis of this compound
The construction of the 5-aryl-1,3-oxazole ring system can be accomplished through several established synthetic routes. The choice of a particular method is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and tolerance of functional groups. This guide will focus on two of the most reliable and widely employed methods: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis .
Introduction: The Significance of the Oxazole Scaffold
An In-Depth Technical Guide to the Chemical Properties of 5-(4-Chlorophenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. As a Senior Application Scientist, the following narrative is structured to deliver not just technical data, but also to explain the causality behind experimental choices and the strategic importance of this molecule in modern chemical and pharmaceutical research.
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic therapeutic agents.[1] Its prevalence is due to its unique electronic properties, relative stability, and its ability to act as a versatile pharmacophore capable of engaging in various non-covalent interactions with biological targets.[2] The introduction of a 4-chlorophenyl substituent at the 5-position significantly modulates the molecule's electronic and steric properties, often enhancing its pharmacological profile and making this compound a valuable building block in drug discovery.[3][4]
Core Chemical & Physical Properties
The fundamental properties of this compound are summarized below. While experimental data for some properties are not widely published, the provided information is based on available supplier data and established chemical principles.
| Property | Value | Source |
| CAS Number | 1008-94-2 | [5] |
| Molecular Formula | C₉H₆ClNO | [5] |
| Molecular Weight | 179.60 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | ≥95% | [5] |
| Predicted XLogP3 | 2.9 | PubChem Prediction |
| Predicted Boiling Point | 295.5 ± 25.0 °C | PubChem Prediction |
| Predicted Melting Point | 85 - 90 °C | Prediction based on similar structures |
| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Chemical Principles |
Synthesis of this compound
The construction of the 5-substituted oxazole ring can be achieved through several reliable methods. The Van Leusen oxazole synthesis is a particularly powerful and widely adopted strategy due to its efficiency and use of readily available starting materials.[6][7]
Primary Synthetic Route: The Van Leusen Oxazole Synthesis
This method involves the base-mediated [3+2] cycloaddition of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC). The choice of 4-chlorobenzaldehyde as the starting material is strategic; the electron-withdrawing nature of the chlorine atom can facilitate the initial nucleophilic attack, often leading to good reaction yields.[6]
Caption: Workflow for the Van Leusen synthesis of this compound.
Experimental Protocol: Van Leusen Synthesis
-
Reagents: 4-chlorobenzaldehyde, p-toluenesulfonylmethyl isocyanide (TosMIC), potassium carbonate (K₂CO₃), and anhydrous methanol.
-
Step 1: Reaction Setup: To a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous methanol, add TosMIC (1.05 eq).
-
Step 2: Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution in portions while stirring. The base is crucial for deprotonating the active methylene group of TosMIC, initiating the reaction.[7]
-
Step 3: Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Microwave-assisted protocols can significantly reduce reaction times.[8]
-
Step 4: Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3x).
-
Step 5: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
Alternative Route: Robinson-Gabriel Synthesis
An alternative, classic approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone using a strong dehydrating agent like sulfuric acid or phosphorus oxychloride.[9][10] While effective, this method requires the prior synthesis of the specific 2-acylamino-ketone precursor, making the Van Leusen approach often more direct for this particular substitution pattern.[11]
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. The expected data are outlined below.
| Spectroscopy | Expected Features |
| ¹H NMR | Oxazole Protons: Two singlets or narrow doublets are expected for H2 and H4. H2 (~7.9-8.1 ppm) is typically downfield due to the adjacent electronegative N and O atoms. H4 (~7.2-7.4 ppm) appears more upfield.[12] Aromatic Protons: Two doublets in the aromatic region (~7.4-7.8 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted phenyl ring. |
| ¹³C NMR | Oxazole Carbons: C2 (~150-152 ppm), C5 (~145-150 ppm, attached to aryl group), and C4 (~122-126 ppm). C2 is the most downfield.[12] Aromatic Carbons: Four signals are expected for the chlorophenyl ring, including the ipso-carbon attached to the oxazole, the carbon bearing the chlorine, and the two symmetrical CH carbons. |
| IR (cm⁻¹) | C=N Stretch: ~1580-1600 cm⁻¹. C-O-C Stretch: ~1050-1150 cm⁻¹. Aromatic C-H Stretch: ~3050-3100 cm⁻¹. C-Cl Stretch: ~700-850 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z 179, with an M+2 isotope peak at m/z 181 (approx. 1/3 intensity) characteristic of a single chlorine atom. Fragmentation: Key fragmentation pathways include the loss of CO (m/z 151) and subsequent loss of HCN, which are characteristic fragmentation patterns for oxazoles.[1] |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the electron-deficient nature of the oxazole ring and the electronic influence of its substituents.[12]
Caption: Reactivity map of the this compound ring.
-
Electrophilic Substitution: The oxazole ring itself is electron-deficient and thus generally unreactive towards electrophilic aromatic substitution.[13] The 4-chlorophenyl group at C5 is also electron-withdrawing, further deactivating the ring. If forced, substitution would likely occur at the C4 position, which is the most electron-rich carbon on the ring, though yields are expected to be low.[2][14]
-
Nucleophilic Attack: The C2 position is the most electron-deficient carbon and is the primary site for nucleophilic attack, especially if a good leaving group is present at this position.[13] The unsubstituted C2 proton is the most acidic on the ring (pKa ≈ 20) and can be removed by strong bases like n-butyllithium to generate a nucleophile for further functionalization.[12]
-
Cycloaddition Reactions: The oxazole ring can act as an azadiene in [4+2] Diels-Alder reactions.[14] The electron-deficient nature of the ring, enhanced by the chlorophenyl group, makes it a suitable candidate for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. This reaction is a powerful tool for converting the oxazole core into highly substituted pyridine derivatives.[13]
Applications in Drug Development and Medicinal Chemistry
The this compound scaffold is of significant interest to drug development professionals for several key reasons:
-
Proven Pharmacophore: The broader class of oxazole derivatives exhibits a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[11][15]
-
Role of the Chlorophenyl Group: The 4-chlorophenyl moiety is a common feature in many approved drugs. It often enhances binding affinity to target proteins through halogen bonding and hydrophobic interactions, while also improving metabolic stability and pharmacokinetic properties.[3][4]
-
Synthetic Tractability: As demonstrated, the molecule can be synthesized efficiently, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. It serves as a key intermediate for building more complex molecules.
Derivatives of chlorophenyl-substituted heterocycles have shown promise as inhibitors of various biological targets, including kinases and microbial enzymes.[4][16] Therefore, this compound represents a high-value starting point for library synthesis and lead optimization campaigns aimed at discovering novel therapeutic agents.
References
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- 2. tandfonline.com [tandfonline.com]
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- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Ascendant Therapeutic Potential of 5-(4-Chlorophenyl)-1,3-oxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the burgeoning field of 5-(4-chlorophenyl)-1,3-oxazole derivatives, a class of heterocyclic compounds demonstrating significant promise across diverse therapeutic areas. As a Senior Application Scientist, the following discourse is structured to not only present the current state of knowledge but also to elucidate the underlying scientific principles and methodologies that are crucial for advancing research and development in this domain. We will delve into the synthetic strategies, mechanisms of action, and key biological activities of these compounds, supported by detailed experimental protocols and data interpretation.
The 1,3-Oxazole Scaffold: A Privileged Motif in Medicinal Chemistry
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is found in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities.[1] The unique electronic properties and conformational rigidity of the oxazole ring make it an attractive scaffold for the design of novel therapeutic agents. The substitution pattern on the oxazole core plays a pivotal role in determining the pharmacological profile of the resulting derivatives.[1] The presence of a 4-chlorophenyl group at the 5-position of the oxazole ring, in particular, has been a focal point of research due to its contribution to enhanced biological efficacy.
Synthetic Pathways to this compound Derivatives
The efficient synthesis of 2,5-disubstituted 1,3-oxazoles is a cornerstone of research in this area. Several classical and modern synthetic methodologies can be employed, with the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis being among the most prominent.
Robinson-Gabriel Synthesis
One of the most versatile and time-honored methods for the synthesis of oxazoles is the Robinson-Gabriel synthesis. This reaction involves the cyclodehydration of a 2-acylamino-ketone to form the corresponding oxazole.[2][3] The starting 2-acylamino-ketone can be readily prepared from the corresponding α-amino ketone and an acylating agent.
Experimental Protocol: Robinson-Gabriel Synthesis of a this compound Derivative
-
Acylation of α-Amino Ketone: To a solution of the appropriate α-amino ketone hydrochloride in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine. Cool the mixture to 0°C and slowly add the desired acyl chloride or anhydride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 2-acylamino-ketone by column chromatography or recrystallization.
-
Cyclodehydration: Dissolve the purified 2-acylamino-ketone in a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[2] Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for several hours.
-
Final Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final this compound derivative by column chromatography.
Caption: Robinson-Gabriel synthesis workflow.
Van Leusen Oxazole Synthesis
Experimental Protocol: Van Leusen Synthesis of a this compound Derivative
-
Reaction Setup: To a solution of 4-chlorobenzaldehyde and tosylmethyl isocyanide (TosMIC) in a suitable aprotic solvent (e.g., methanol or dimethoxyethane), add a strong base such as potassium carbonate or sodium hydride at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting this compound derivative by column chromatography.
Caption: Van Leusen oxazole synthesis workflow.
Anticancer Activity: Targeting the Proliferation of Malignant Cells
A significant body of research has highlighted the potent anticancer activities of 1,3-oxazole derivatives.[6] These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms of action.
Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are often multifactorial, targeting key cellular processes essential for cancer cell survival and proliferation. Some of the prominent mechanisms include:
-
Tubulin Polymerization Inhibition: Several oxazole-containing compounds have been identified as potent inhibitors of tubulin polymerization.[7] By binding to the colchicine binding site on β-tubulin, these derivatives disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Enzyme Inhibition: These derivatives can act as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases and DNA topoisomerases.[8] Inhibition of these enzymes disrupts signaling pathways that control cell growth, differentiation, and survival.
-
Induction of Apoptosis: A common outcome of the cellular insults caused by these compounds is the induction of apoptosis, or programmed cell death. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Anticancer mechanisms of action.
In Vitro Evaluation of Anticancer Activity
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer agents on cultured cell lines.[9][10]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Compound ID | Cell Line | IC50 (µM) |
| Derivative A | MCF-7 (Breast) | 5.2 |
| Derivative B | HeLa (Cervical) | 8.7 |
| Doxorubicin | MCF-7 (Breast) | 0.9 |
| Doxorubicin | HeLa (Cervical) | 1.1 |
| Table 1: Example Cytotoxicity Data of this compound Derivatives. |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. 1,3-Oxazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[12][13]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of oxazole derivatives are diverse and can include:
-
Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Disruption of Membrane Integrity: These compounds can interact with the microbial cell membrane, causing increased permeability and leakage of essential cellular components.
-
Inhibition of DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication. Oxazole derivatives have been shown to inhibit this enzyme, thereby preventing bacterial proliferation.[13]
In Vitro Evaluation of Antimicrobial Activity
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution of Compound: Prepare serial two-fold dilutions of the this compound derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative C | 16 | 32 |
| Derivative D | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.25 |
| Table 2: Example MIC Data of this compound Derivatives. |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. 1,3-Oxazole derivatives have emerged as potential anti-inflammatory agents, capable of modulating key inflammatory pathways.[18][19]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are often attributed to their ability to:
-
Inhibit Pro-inflammatory Enzymes: Oxazole derivatives can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[18]
-
Suppress Pro-inflammatory Cytokine Production: These compounds can downregulate the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by interfering with signaling pathways such as the NF-κB pathway.
In Vivo Evaluation of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[20][21]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the this compound derivative or the vehicle (control) to the animals via an appropriate route (e.g., oral or intraperitoneal). A standard anti-inflammatory drug like indomethacin is used as a positive control.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[20]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
| Treatment | Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| Vehicle | - | 0 |
| Derivative E | 20 | 45.2 |
| Derivative F | 20 | 58.9 |
| Indomethacin | 10 | 65.7 |
| Table 3: Example Anti-inflammatory Activity Data of this compound Derivatives. |
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents with diverse biological activities. The synthetic accessibility of these compounds, coupled with their potent anticancer, antimicrobial, and anti-inflammatory properties, underscores their potential for addressing significant unmet medical needs. Future research should focus on elucidating the structure-activity relationships to optimize the potency and selectivity of these derivatives. Furthermore, comprehensive preclinical studies are warranted to evaluate their pharmacokinetic profiles and in vivo efficacy, paving the way for their potential translation into clinical candidates. The continued exploration of this chemical space is poised to yield the next generation of innovative medicines.
References
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- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. cbijournal.com [cbijournal.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
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- 19. researchgate.net [researchgate.net]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Introduction: The Prominence of the Oxazole Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 5-(4-Chlorophenyl)-1,3-oxazole: Synthesis, Biological Activity, and Therapeutic Potential
The 1,3-oxazole ring is a five-membered heterocyclic motif featuring one oxygen and one nitrogen atom. This scaffold is considered a "privileged" structure in drug discovery due to its presence in a vast array of natural products and synthetic molecules with significant biological activities.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal core for designing small molecule therapeutics. Oxazole-containing compounds have found applications as treatments for type II diabetes (e.g., aleglitazar), as platelet aggregation inhibitors (e.g., ditazole), and as potent COX-2 inhibitors (e.g., oxaprozin).[1]
Within this important class of compounds, this compound serves as a crucial building block and a pharmacophore of interest for developing novel therapeutic agents. The incorporation of a 4-chlorophenyl group at the 5-position of the oxazole ring has been shown to enhance or confer a range of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] This guide provides a comprehensive technical overview of the synthesis, characterization, and pharmacological significance of this compound and its derivatives, with a focus on their mechanisms of action and potential for future drug development.
Synthesis and Characterization
The synthesis of 5-substituted-1,3-oxazoles can be achieved through several established methods, most notably via the cyclization of α-acylamino ketone precursors. A common and versatile approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an N-acyl-α-amino ketone. The general workflow allows for variability at multiple positions of the oxazole ring.
General Synthetic Workflow
The synthesis typically begins with a readily available starting material, 4-chlorobenzoic acid, which is converted to its more reactive acyl chloride form. This is followed by reaction with an appropriate amino ketone to form the key N-acyl-α-amino ketone intermediate, which is then cyclized to yield the final oxazole product.
Caption: General synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of a 1,3-Oxazole Derivative
This protocol is adapted from methodologies for synthesizing substituted oxazoles and serves as a representative example.[4] The choice of a dehydrating agent in the final cyclization step is critical; strong acids like sulfuric acid or phosphorus pentoxide are effective but require careful control of reaction conditions to prevent side reactions.
-
Step 1: Acyl Chloride Formation: 4-chlorobenzoic acid (1 equivalent) is refluxed with thionyl chloride (SOCl₂, 2-3 equivalents) for 2-4 hours. The excess thionyl chloride is removed under reduced pressure to yield 4-chlorobenzoyl chloride.
-
Step 2: Amide Formation: The resulting 4-chlorobenzoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled in an ice bath. A solution of an α-amino ketone (1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in the same solvent is added dropwise. The mixture is stirred at room temperature for 12-24 hours.
-
Step 3: Work-up and Isolation of Intermediate: The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude N-acyl-α-amino ketone intermediate.
-
Step 4: Cyclodehydration: The crude intermediate is treated with a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide with gentle heating. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Step 5: Final Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base. The precipitated solid is filtered, washed with water, and dried. The final product is purified by recrystallization or column chromatography to yield the this compound derivative.
Physicochemical Properties
The core structure and its simple derivatives are typically crystalline solids. Key identifiers for a representative derivative, this compound-2-thiol, are summarized below.
| Property | Value | Source |
| CAS Number | 49656-34-0 | [5] |
| Molecular Formula | C₉H₆ClNOS | [5][6] |
| Molecular Weight | 211.67 g/mol | [5][7] |
| Synonyms | 5-(4-chlorophenyl)-3H-1,3-oxazole-2-thione | [7] |
Pharmacological Significance and Biological Activities
Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising leads for drug development in several therapeutic areas.
Anticancer Activity
A significant body of research highlights the potent anticancer properties of this scaffold, particularly as inhibitors of tubulin polymerization.[2] By interfering with microtubule dynamics, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
-
Tubulin Polymerization Inhibition: Novel 1,3-oxazole sulfonamides have been shown to be potent inhibitors of cancer cell growth, with GI₅₀ values in the nanomolar range for leukemia cell lines.[2]
-
Broad Spectrum Activity: Related compounds containing the 5-(4-chlorophenyl)furan moiety also act as colchicine binding site inhibitors and display potent antitumor activity.[8]
-
Structure-Activity Relationship: Studies indicate that substitutions on other parts of the molecule, such as halogenated anilines on a linked sulfonamide group, can significantly enhance potency.[2]
Antimicrobial Activity
The 1,3-oxazole ring is a key feature in many antipathogenic agents.[1] The 5-(4-chlorophenyl) derivatives have shown activity against a range of bacterial and fungal pathogens.
-
Antibacterial Action: Certain oxazole analogues exhibit potent activity against both susceptible and multidrug-resistant strains of Gram-positive bacteria.[1]
-
Antifungal Properties: A newly synthesized 1,3-oxazole containing a phenyl group at the 5-position demonstrated notable activity against the C. albicans strain.[4] Research on the structurally related 1,3,4-oxadiazoles also shows that the presence of a 4-chlorophenyl group can contribute to strong antifungal activity.[3]
Anti-inflammatory Activity
While direct studies on the parent compound are limited, research on the closely related 1,3,4-oxadiazole isomer strongly suggests anti-inflammatory potential. Studies have confirmed that the presence of a 4-chlorophenyl group at the 5-position of the oxadiazole ring improves anti-inflammatory activity.[3] This effect is often comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[3][9]
Summary of Biological Activities
| Activity | Target/Mechanism | Key Findings | References |
| Anticancer | Tubulin Polymerization Inhibition | Potent growth inhibition of leukemia cell lines (GI₅₀ = 44.7 nM for the most potent derivative). | [2] |
| Anticancer | Colchicine Binding Site Inhibition | Compounds induce G2/M cell-cycle arrest and apoptosis. | [8] |
| Antibacterial | DNA Gyrase Inhibition | Strong activity against Gram-positive bacteria, including resistant strains. | [1] |
| Antifungal | Not specified | Activity against C. albicans. | [4] |
| Anti-inflammatory | Not specified | The 4-chlorophenyl group enhances activity in related oxadiazoles. | [3] |
| Antiviral | Not specified | Related thiadiazole sulfonamides show activity against Tobacco Mosaic Virus (TMV). | [10][11] |
Mechanism of Action: A Focus on Tubulin Inhibition
One of the most well-characterized mechanisms of action for this class of compounds is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[8]
Signaling Pathway of Tubulin Destabilization
Compounds based on the 5-(4-chlorophenyl)-oxazole scaffold act as microtubule-destabilizing agents. They bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics has profound downstream effects, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound-2-THIOL [amp.chemicalbook.com]
- 7. 49656-34-0 CAS MSDS (this compound-2-THIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
The Emergent Therapeutic Potential of 5-(4-Chlorophenyl)-1,3-oxazole: A Mechanistic Deep Dive
Abstract
The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide delves into the mechanistic underpinnings of a specific, promising derivative: 5-(4-Chlorophenyl)-1,3-oxazole. By synthesizing data from analogous structures and broader studies on the oxazole class, we will illuminate its potential modes of action, with a particular focus on its emergent role as an enzyme inhibitor and its implications for anticancer and antimicrobial therapies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's therapeutic promise.
Introduction: The Significance of the Oxazole Moiety
The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This fundamental structure is a privileged scaffold in drug discovery, conferring favorable pharmacokinetic and pharmacodynamic properties upon molecules that contain it.[1][2][3] Its derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects.[2][3][4] The versatility of the oxazole ring allows for diverse substitutions, enabling the fine-tuning of biological activity. The subject of this guide, this compound, features a chlorophenyl group at the 5-position, a substitution known to modulate the electronic and steric properties of the molecule, often enhancing its interaction with biological targets.
Postulated Core Mechanism of Action: Enzyme Inhibition
While direct, in-depth studies on the specific mechanism of action of this compound are emerging, a significant body of evidence from related oxazole and oxadiazole analogs points towards enzyme inhibition as a primary mode of action.[5][6] This inhibitory activity appears to be a common thread across this class of compounds, targeting a range of enzymes critical for disease progression.
Inhibition of Kinases
Tyrosine kinases are a crucial class of enzymes involved in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. The 1,3-oxazole structure is found in known tyrosine kinase inhibitors like mubritinib.[2][4] It is plausible that this compound exerts its potential anticancer effects through the inhibition of one or more kinases. The chlorophenyl moiety can engage in hydrophobic and halogen-bonding interactions within the ATP-binding pocket of kinases, disrupting their catalytic activity.
Diagram: Postulated Kinase Inhibition Pathway
Caption: Postulated mechanism of kinase inhibition by this compound.
Inhibition of Other Key Enzymes
Derivatives of the closely related 1,3,4-oxadiazole scaffold have been shown to inhibit thymidine phosphorylase, an enzyme involved in nucleotide metabolism and a target in cancer therapy.[5] Furthermore, histone deacetylases (HDACs) and sirtuins, enzymes that play a critical role in epigenetic regulation and are implicated in cancer and other diseases, have also been identified as targets for oxadiazole-containing compounds.[5][7] Given the structural similarities, it is reasonable to hypothesize that this compound may also exhibit inhibitory activity against these or other related enzymes.
Evidence from In Vitro and In Silico Studies
The therapeutic potential of this compound and its analogs is supported by a growing number of in vitro and in silico studies.
Anticancer Activity
Numerous studies have demonstrated the in vitro antiproliferative activity of oxazole and oxadiazole derivatives against a variety of cancer cell lines.[5][8][9][10][11] For instance, derivatives of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a structurally related compound, have shown potent antitumor activity with low micromolar IC50 values against A549 (lung cancer), U87 (glioblastoma), and HL60 (leukemia) cell lines.[10] Molecular docking studies often suggest that these compounds bind to the active sites of key cancer-related proteins, such as p53-MDM2.[10]
| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | MCF-7 (breast cancer) | High potency | [5] |
| 1,2,4-oxadiazole linked 5-fluorouracil derivatives | Various | Significant | [8] |
| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives | A549, U87, HL60 | 3.854 - 17.522 µM | [10] |
| 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues | Various | Significant | [11] |
Antimicrobial Activity
The oxazole scaffold is also a key component of compounds with significant antimicrobial properties.[2][12][13] Studies on various oxazole derivatives have reported activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[12][13][14] The mechanism of antimicrobial action is likely multifaceted but may involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Experimental Protocols for Mechanistic Elucidation
To definitively establish the mechanism of action of this compound, a series of targeted experiments are required.
Kinase Inhibition Assay
Objective: To determine if this compound inhibits the activity of a panel of cancer-related kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the compound to various concentrations in assay buffer.
-
Prepare solutions of recombinant kinases, their specific peptide substrates, and ATP.
-
-
Assay Procedure (Example using a luminescence-based assay):
-
Add the kinase, peptide substrate, and the test compound (or vehicle control) to the wells of a 384-well plate.
-
Incubate at room temperature for 10 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Diagram: Kinase Inhibition Assay Workflow
Caption: A generalized workflow for a luminescence-based kinase inhibition assay.
Future Directions and Therapeutic Implications
The available evidence strongly suggests that this compound is a molecule of significant therapeutic interest. Its potential to act as an enzyme inhibitor, particularly against kinases, positions it as a promising candidate for further investigation in oncology. Additionally, its potential antimicrobial properties warrant exploration in the context of infectious diseases.
Future research should focus on:
-
Target Identification: Unbiased screening approaches to identify the specific molecular targets of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluation of the compound in animal models of cancer and infectious diseases.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the drug-like properties and safety profile of the compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While its precise mechanism of action is still under investigation, the wealth of data on related oxazole and oxadiazole compounds strongly points towards enzyme inhibition as a key feature of its biological activity. Through rigorous experimental validation and medicinal chemistry optimization, this compound and its derivatives hold the potential to address unmet needs in the treatment of cancer and infectious diseases.
References
- 1. [PDF] Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review | Semantic Scholar [semanticscholar.org]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues | Semantic Scholar [semanticscholar.org]
- 12. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-(4-Chlorophenyl)-1,3-oxazole: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 5-(4-Chlorophenyl)-1,3-oxazole, a molecule of significant interest in medicinal chemistry and materials science. The guide traces the historical context of its discovery through the lens of established synthetic methodologies for 1,3-oxazoles, namely the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. It offers a detailed exploration of its physicochemical properties, supported by spectroscopic data. Furthermore, this document delves into the evolution of its applications, highlighting its role as a scaffold in the development of novel therapeutic agents and functional materials. The guide is intended to be a valuable resource for researchers by providing not only a historical perspective but also practical, step-by-step synthetic protocols and an in-depth analysis of the compound's characteristics and potential.
Introduction: The Significance of the 1,3-Oxazole Scaffold
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic molecules with diverse biological activities.[1] The oxazole core's unique electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. The introduction of a 4-chlorophenyl substituent at the 5-position of the oxazole ring significantly influences the molecule's lipophilicity, metabolic stability, and potential for specific interactions with biological targets, making this compound a compound of considerable scientific interest.
Discovery and Historical Synthesis
While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis falls under the broader umbrella of the development of synthetic methods for 5-aryloxazoles. The most probable and historically significant routes for its initial preparation are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.
The Robinson-Gabriel Synthesis: A Classic Approach
The Robinson-Gabriel synthesis, first described in the early 20th century, is a robust method for the formation of oxazoles from 2-acylamino ketones.[2] The reaction proceeds via an intramolecular cyclization followed by dehydration, typically under acidic conditions.
Conceptual Workflow for this compound via Robinson-Gabriel Synthesis:
Caption: Robinson-Gabriel synthesis pathway to this compound.
Detailed Experimental Protocol (Hypothetical, based on the general method):
-
Acylation of 2-Amino-1-(4-chlorophenyl)ethan-1-one:
-
To a solution of 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride (1.0 eq) in a suitable solvent such as pyridine, slowly add formic acid (1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into ice-water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate, N-(2-(4-chlorophenyl)-2-oxoethyl)formamide.
-
-
Cyclodehydration:
-
The crude N-(2-(4-chlorophenyl)-2-oxoethyl)formamide is dissolved in a suitable solvent, and a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride is added.
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is carefully neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent.
-
The organic extract is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford this compound.
-
The Van Leusen Oxazole Synthesis: A Milder Alternative
Developed in the 1970s, the Van Leusen oxazole synthesis offers a milder and often more versatile route to 5-substituted oxazoles.[3] This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base.[4][5][6]
Conceptual Workflow for this compound via Van Leusen Synthesis:
Caption: Van Leusen synthesis pathway to this compound.
Detailed Experimental Protocol (Hypothetical, based on the general method):
-
Reaction Setup:
-
To a solution of 4-chlorobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq) in methanol, add potassium carbonate (1.5 eq) as the base.
-
-
Reaction Execution:
-
The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
-
Physicochemical and Spectroscopic Profile
This compound (CAS No: 1008-94-2) is a solid at room temperature.[7] Its molecular formula is C₉H₆ClNO, with a molecular weight of 179.60 g/mol .[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1008-94-2 | [4] |
| Molecular Formula | C₉H₆ClNO | [4] |
| Molecular Weight | 179.60 g/mol | [4] |
| Appearance | Solid | [7] |
| Purity | ≥95% (typical commercial) |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a comprehensive, publicly available dataset is fragmented, the expected spectral characteristics can be inferred from data on closely related compounds and general principles of spectroscopy.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the oxazole ring and the chlorophenyl group. The protons on the oxazole ring will appear as distinct singlets or doublets in the aromatic region, while the protons on the 4-chlorophenyl group will typically exhibit a characteristic AA'BB' splitting pattern (two doublets).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbon atoms of the oxazole ring and the chlorophenyl substituent. The chemical shifts will be indicative of the electronic environment of each carbon atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic and aromatic systems, and the C-Cl stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve cleavage of the oxazole ring and loss of substituents.
Applications in Research and Development
The this compound scaffold has emerged as a valuable building block in the design of new molecules with potential therapeutic applications.
Medicinal Chemistry
The presence of the 4-chlorophenyl group often enhances the biological activity of heterocyclic compounds. Research has shown that various derivatives of 5-aryloxazoles exhibit a wide range of pharmacological effects, including:
-
Anticancer Activity: The oxazole nucleus is present in several compounds investigated for their anticancer properties. For instance, derivatives of 2-anilino-5-aryloxazoles have been identified as inhibitors of VEGFR2 kinase, a key target in angiogenesis.[3]
-
Antimicrobial Activity: Heterocyclic compounds containing the oxazole ring have been explored for their potential as antibacterial and antifungal agents.[8]
-
Anti-inflammatory and Analgesic Properties: The oxazole scaffold is a component of some non-steroidal anti-inflammatory drugs (NSAIDs).
The 5-(4-chlorophenyl) moiety in these structures often contributes to improved potency and favorable pharmacokinetic profiles.
Materials Science
Aryl-substituted oxazoles are known for their fluorescent properties and have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The specific electronic properties conferred by the 4-chlorophenyl group can be tuned to achieve desired emission characteristics.
Conclusion
This compound, while not having a dramatic, isolated discovery event, represents an important molecule within the broader class of 5-aryloxazoles. Its synthesis is well-established through classic and modern organic reactions, primarily the Robinson-Gabriel and Van Leusen syntheses. The compound's physicochemical properties and the influence of the 4-chlorophenyl substituent make it a valuable scaffold in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, intended to serve as a foundational resource for researchers working with this versatile heterocyclic compound. Further exploration of its derivatives holds promise for the development of new therapeutic agents and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1008-94-2[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Oxazole, 4,5-dihydro-2,4,4-trimethyl- [webbook.nist.gov]
Unlocking the Therapeutic Potential of 5-(4-Chlorophenyl)-1,3-oxazole: A Technical Guide to Putative Molecular Targets
Abstract
The 1,3-oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 5-(4-Chlorophenyl)-1,3-oxazole, presents a compelling case for therapeutic investigation due to the established bioactivities of structurally related analogs. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, drawing upon evidence from the broader class of 5-aryl-heterocycles. We delve into the mechanistic rationale behind these potential targets in key therapeutic areas, including oncology, infectious diseases, and inflammation. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to validate these putative interactions and accelerate the drug discovery process.
Introduction: The Promise of a Privileged Scaffold
The this compound molecule combines two key structural features known to impart significant pharmacological activity: the 1,3-oxazole ring and a 4-chlorophenyl substituent. The oxazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] The 4-chlorophenyl group is a common feature in many approved drugs, where it often contributes to enhanced binding affinity with biological targets through halogen bonding and hydrophobic interactions.
While direct studies on this compound are limited, a wealth of data on its close structural analogs, particularly 5-(4-chlorophenyl)-1,3,4-oxadiazoles and -triazoles, provides a strong foundation for hypothesizing its potential therapeutic targets.[3][4][5] This guide will leverage this existing knowledge to propose a roadmap for the systematic investigation of this compound as a novel therapeutic agent.
Oncology: Targeting the Hallmarks of Cancer
Derivatives of 5-(4-chlorophenyl) heterocycles have demonstrated significant anti-proliferative activity against a range of cancer cell lines, suggesting multiple potential molecular targets within the complex signaling networks that drive tumorigenesis.[3][4][6]
Putative Target: Tyrosine Kinases (EGFR, FAK)
Mechanistic Rationale: Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK) are key regulators of cell proliferation, survival, and migration. Their aberrant activation is a common feature in many cancers. Inhibition of these kinases is a clinically validated strategy for cancer therapy. Structurally similar compounds have been reported to inhibit EGFR and FAK.[4]
Experimental Validation Workflow:
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of 5-(4-Chlorophenyl)-1,3-oxazole analogs
An In-Depth Technical Guide to the Structure-Activity Relationship of 5-(4-Chlorophenyl)-1,3-oxazole Analogs
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,3-oxazole ring is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions. When substituted at the 5-position with a 4-chlorophenyl group, this core structure gives rise to a class of compounds with a remarkably broad spectrum of pharmacological activities. This guide provides a detailed examination of the structure-activity relationships (SAR) of these analogs, synthesizing data from numerous studies to offer insights for researchers, scientists, and professionals in drug development. We will explore the synthetic strategies, the influence of substitutions at various positions on the oxazole and phenyl rings, and the resulting impact on anticancer, antimicrobial, and anti-inflammatory activities.
The 1,3-Oxazole Scaffold: A Privileged Structure in Drug Discovery
The 1,3-oxazole is a five-membered heterocyclic aromatic ring containing one oxygen and one nitrogen atom.[1] This arrangement confers a unique set of physicochemical properties, including the capacity to act as a hydrogen bond acceptor and to participate in π-π stacking interactions, making it an effective pharmacophore for interacting with diverse biological targets.[2] The incorporation of the 5-(4-chlorophenyl) moiety often enhances the therapeutic potential of the oxazole core.[3] The phenyl group provides a foundational structure for target engagement, while the electron-withdrawing chlorine atom at the para-position can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, often boosting cytotoxic activity.[3]
Synthetic Pathways to this compound Analogs
The construction of the this compound core is predominantly achieved through well-established cyclization reactions. The Robinson-Gabriel cyclization, which involves the dehydration of N-acyl-α-amino ketones, is a common and efficient method.[4]
General Synthetic Workflow
A typical synthetic route begins with a readily available starting material like 4-chlorobenzoic acid, which is converted to an intermediate that can be cyclized to form the oxazole ring. Modifications at positions 2 and 4 are often introduced before or after the cyclization step.
Caption: General synthetic workflow for this compound analogs.
Experimental Protocol: Robinson-Gabriel Cyclization
This protocol describes a representative synthesis of a 5-aryl-2,4-disubstituted-1,3-oxazole.[4]
-
Acylation: An appropriate aromatic hydrocarbon (e.g., benzene, toluene) is acylated with a 1,3-oxazol-5(4H)-one derivative in the presence of a Lewis acid catalyst like aluminum trichloride. This reaction forms the key N-acyl-α-amino ketone intermediate.
-
Purification: The resulting N-(1-aryl-1-oxosubstituted-2-yl)benzamide is isolated and purified, typically through recrystallization or column chromatography.
-
Cyclization: The purified N-acyl-α-amino ketone is heated at reflux with a dehydrating agent, most commonly phosphoryl trichloride (POCl₃).
-
Work-up and Isolation: After the reaction is complete, the mixture is carefully quenched with ice water. The precipitated solid product is collected by filtration, washed, and dried.
-
Characterization: The final 1,3-oxazole product is characterized using spectral methods such as NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the heterocyclic ring. The following sections dissect the SAR based on modifications at key positions.
Modifications at the C2-Position
The C2-position is a critical site for derivatization, often serving as the primary point for modulating potency and selectivity.
-
Anticancer Activity: Linking a pyrimidin-2-amine moiety via a methyl group at C2, as in N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine, has demonstrated significant anticancer activity against renal and breast cancer cell lines.[5] This suggests that introducing nitrogen-rich heterocyclic systems at this position can enhance antiproliferative effects, potentially by interacting with key residues in enzyme active sites like EGFR tyrosine kinase.[5]
-
Antimicrobial Activity: The introduction of a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety at the C2-position has been shown to confer antimicrobial activity against Gram-positive bacteria.[4] This large, lipophilic sulfonyl-containing group likely facilitates interactions with bacterial cell membranes or specific enzymes.
Modifications at the C4-Position
Substituents at the C4-position, while less frequently varied than at C2, still play a role in fine-tuning the biological profile.
-
Influence of Alkyl Groups: The presence of a small, lipophilic alkyl group like isopropyl at C4 has been noted in compounds with antifungal activity against C. albicans.[4] This group may contribute to optimal positioning within a fungal enzyme's active site or improve membrane permeability.
Modifications on the 5-Phenyl Ring
While the 4-chloro substituent is a hallmark of this class, its replacement or the addition of other groups provides crucial SAR insights.
-
Importance of Halogen Substitution: The presence of an electron-withdrawing halogen at the para-position of the 5-phenyl ring is often crucial for activity. In many related heterocyclic scaffolds, such as 1,3,4-thiadiazoles, a 4-chlorophenyl or 4-fluorophenyl group is associated with potent antitubercular activity.[6] This highlights the favorable role of para-halogenation in binding to microbial targets.
-
Multiple Substitutions: In some analogs, such as 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiones, additional halogenation on the phenyl ring leads to significant anti-inflammatory activity.[7] This indicates that increasing the lipophilicity and altering the electronic landscape of the phenyl ring can shift the biological activity profile.
Caption: Key Structure-Activity Relationship insights for the oxazole core.
Spectrum of Biological Activities
This class of compounds exhibits a wide array of pharmacological effects, positioning them as versatile leads for various therapeutic areas.
Anticancer Activity
Analogs of 5-(4-chlorophenyl)-oxadiazole (a related bioisostere) have shown potent antiproliferative effects across numerous cancer cell lines, including leukemia, melanoma, lung, colon, ovarian, and breast cancers.[5] The mechanism often involves the inhibition of critical cell signaling proteins like EGFR tyrosine kinase.[5][8] The 1,3,4-oxadiazole ring, when attached to the 4-chlorophenyl scaffold, can lie within the active site of EGFR, interacting with key residues such as Leu792 and Met793.[5]
Antimicrobial Activity
Derivatives have demonstrated notable activity against both bacteria and fungi.
-
Antibacterial: N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides show activity against S. aureus, S. typhus, and E. coli.[9] The minimum inhibitory concentration (MIC) for some analogs is comparable to the standard antibiotic, ciprofloxacin.[9]
-
Antifungal: Certain 1,3-oxazoles bearing a phenyl group at the 5-position have shown specific activity against Candida albicans.[4]
Anti-inflammatory Activity
The oxazole scaffold is present in established anti-inflammatory drugs like Oxaprozin, a COX-2 inhibitor.[4] Novel analogs based on the related 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole core have shown significant anti-inflammatory effects in carrageenan-induced edema models, with some compounds exhibiting greater potency and lower ulcerogenic risk than the reference drug indomethacin.[7]
| Compound Class/Modification | Biological Activity | Target/Model | Potency (IC₅₀/MIC/Inhibition %) | Reference |
| C2-(Pyrimidinyl-methyl)-oxadiazole | Anticancer | Renal (UO-31), Breast (MCF-7) | 61.19% Growth (UO-31) | [5] |
| C2-(Sulfonylphenyl)-oxazole | Antimicrobial | Gram-positive bacteria | Active (Qualitative) | [4] |
| C4-(Isopropyl)-oxazole | Antifungal | C. albicans | Active (Qualitative) | [4] |
| Thioacetohydrazide-oxadiazole | Antibacterial | E. coli, S. typhus | MIC: 9.45 µM (E. coli) | [9] |
| 5-(3,4-dichlorophenyl)-oxadiazole-thione | Anti-inflammatory | Carrageenan-induced edema | Up to 57.8% inhibition | [7] |
Protocol for In Vitro Anticancer Activity: MTT Assay
To assess the cytotoxic effects of novel analogs, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized this compound analogs are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture media and added to the wells to achieve final concentrations ranging from nanomolar to micromolar levels. Control wells receive media with DMSO only.
-
Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold is a highly versatile and pharmacologically significant core. The structure-activity relationship data clearly indicate that:
-
The C2-position is the most amenable site for introducing diverse substituents to modulate potency and target specificity, particularly for anticancer and antimicrobial applications.
-
The 4-chlorophenyl moiety at C5 is a critical feature, with the para-halogen being a strong determinant of activity.
-
Fine-tuning at the C4-position with small alkyl groups can enhance specific activities like antifungal efficacy.
Future research should focus on a multi-pronged approach. First, the synthesis of new libraries with greater diversity at the C2 and C4 positions could uncover novel biological activities. Second, exploring bioisosteric replacements for the oxazole ring (e.g., triazole, thiadiazole) while retaining the 5-(4-chlorophenyl) anchor could lead to compounds with improved pharmacokinetic profiles.[6][10] Finally, detailed mechanistic studies, including target identification and X-ray crystallography, will be essential to rationally design the next generation of potent and selective therapeutic agents based on this privileged scaffold.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5-(4-Chlorophenyl)-1,3-oxazole in Medicinal Chemistry
Introduction: The Oxazole Scaffold as a Privileged Motif in Drug Discovery
The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to form a variety of non-covalent interactions allow it to bind to a wide range of biological targets, including enzymes and receptors.[1][2] The versatility of the oxazole scaffold is evident in its presence in numerous natural products and clinically used drugs, where it contributes to a diverse spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3]
The substitution pattern on the oxazole ring plays a pivotal role in determining its biological activity.[2] The incorporation of a 4-chlorophenyl group at the 5-position of the oxazole ring introduces a halogenated aromatic moiety known to enhance the binding affinity and potency of small molecules towards various biological targets. This document provides detailed application notes and protocols for the synthesis and biological evaluation of 5-(4-chlorophenyl)-1,3-oxazole, with a focus on its potential as an inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK) and as an antimicrobial agent.
Synthesis of this compound
The synthesis of 5-substituted-1,3-oxazoles can be efficiently achieved through several established methods. The Van Leusen oxazole synthesis is a particularly effective approach for preparing 5-aryl-oxazoles from the corresponding aryl aldehydes and tosylmethyl isocyanide (TosMIC).[4][5] Another common method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones.[6][7][8] Below is a detailed protocol for the synthesis of this compound via the Van Leusen reaction.
Protocol 1: Van Leusen Synthesis of this compound
This protocol describes the reaction of 4-chlorobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield this compound.
Materials:
-
4-Chlorobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
To a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask, add tosylmethyl isocyanide (TosMIC) (1.1 eq).
-
Add anhydrous potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Expected Results and Characterization:
The final product should be a solid. The structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 60-80% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (s, 1H), 7.65 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 7.28 (s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 151.5, 148.2, 134.5, 129.2, 127.0, 125.8, 122.1 |
| Mass Spec (ESI-MS) m/z | [M+H]⁺ calculated for C₉H₆ClNO: 179.01; found: 180.0 |
Application in Medicinal Chemistry: A Potential p38 MAPK Inhibitor
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of inflammatory responses and cellular stress.[9] Dysregulation of this pathway is implicated in a variety of diseases, including chronic inflammatory conditions and cancer.[10][11] Consequently, inhibitors of p38 MAPK are of significant therapeutic interest. Notably, several heterocyclic scaffolds, including isoxazoles and imidazoles, have been successfully developed as p38 MAPK inhibitors.[2][12] Given the structural similarities, this compound represents a promising candidate for inhibition of p38 MAPK.
Signaling Pathway and Mechanism of Action
The p38 MAPK cascade is initiated by extracellular stimuli such as cytokines and cellular stress, leading to the activation of upstream kinases which in turn phosphorylate and activate p38 MAPK.[13] Activated p38 MAPK then phosphorylates downstream targets, including transcription factors and other kinases, resulting in a cellular response. Small molecule inhibitors typically target the ATP-binding pocket of p38 MAPK, preventing its kinase activity and blocking downstream signaling.
Protocol 2: In Vitro p38α MAPK Kinase Assay
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of this compound against the p38α MAPK isoform.[14]
Materials:
-
Recombinant human p38α MAPK enzyme
-
Biotinylated ATF-2 substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
This compound (dissolved in DMSO)
-
Known p38 MAPK inhibitor (e.g., SB203580) as a positive control[10]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor in DMSO. Then, dilute further in kinase assay buffer to the desired final concentrations (typically ranging from 1 nM to 100 µM).
-
In a 384-well plate, add the diluted compounds. Include wells with DMSO only as a negative control.
-
Add the p38α MAPK enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Assay for p38 MAPK Inhibition
This protocol describes a method to assess the ability of this compound to inhibit p38 MAPK phosphorylation in a cellular context.[1][15]
Materials:
-
Human cell line known to have an active p38 MAPK pathway (e.g., THP-1, A549, or HeLa cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or Anisomycin to stimulate p38 MAPK phosphorylation
-
This compound (dissolved in DMSO)
-
Known p38 MAPK inhibitor (e.g., SB202190) as a positive control
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against phospho-p38 MAPK (Thr180/Tyr182)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed the cells in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or the positive control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) or Anisomycin (e.g., 10 µM) for 30 minutes to induce p38 MAPK phosphorylation.
-
Wash the cells with PBS and fix them with the fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize them with the permeabilization buffer for 10 minutes.
-
Wash the cells with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against phospho-p38 MAPK overnight at 4 °C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody and nuclear counterstain for 1 hour at room temperature in the dark.
-
Wash the cells with PBS and acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity of phospho-p38 MAPK in the nucleus and/or cytoplasm and normalize to the cell number.
-
Determine the IC₅₀ value of this compound for the inhibition of p38 MAPK phosphorylation.
Application as an Antimicrobial Agent
The oxazole scaffold is a component of many natural and synthetic compounds with significant antimicrobial activity.[1][5] The presence of the 4-chlorophenyl group can further enhance this activity. Therefore, this compound should be evaluated for its potential as an antibacterial and antifungal agent.
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacterial and fungal strains.[16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (dissolved in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) as positive controls
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound and control drugs in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound and control drugs in the appropriate broth medium.
-
Prepare an inoculum of the microbial strain adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the plate.
-
Include a positive control (microbes in broth without any compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Experimental Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound.
Data Interpretation:
-
IC₅₀ Values: A lower IC₅₀ value in the p38 MAPK assays indicates higher potency of the compound as an inhibitor.
-
MIC Values: A lower MIC value in the antimicrobial assays indicates greater efficacy against the tested microorganisms.
-
Structure-Activity Relationship (SAR): By synthesizing and testing analogs of this compound with modifications to the chlorophenyl ring or other positions of the oxazole, researchers can establish SAR. This information is crucial for optimizing the compound's potency, selectivity, and pharmacokinetic properties.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The provided protocols for its synthesis and biological evaluation offer a robust framework for researchers in medicinal chemistry and drug discovery to explore its potential as a p38 MAPK inhibitor for inflammatory diseases and cancer, as well as an antimicrobial agent. Further investigation into its mechanism of action and structure-activity relationships will be instrumental in advancing this promising chemical entity towards clinical development.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 4. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. bosterbio.com [bosterbio.com]
- 16. cbijournal.com [cbijournal.com]
Application Notes & Protocols: 5-(4-Chlorophenyl)-1,3-oxazole as a Solvatochromic Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle of Operation
The Oxazole Scaffold in Fluorescence Sensing
The 1,3-oxazole ring is a privileged heterocyclic motif found in numerous bioactive natural products, pharmaceuticals, and functional materials.[1] Molecules built around this scaffold often exhibit significant fluorescent properties, making them valuable as sensors, cellular imaging agents, and components in organic light-emitting diodes (OLEDs).[2][3] 5-(4-Chlorophenyl)-1,3-oxazole is a member of the 2,5-disubstituted aryl-oxazole family, a class of fluorophores known for their sensitivity to the local environment.
Principle: Solvatochromism and Intramolecular Charge Transfer (ICT)
The utility of this compound as a fluorescent probe stems from a photophysical phenomenon known as solvatochromism , where the color (wavelength) of its emitted light changes in response to the polarity of its solvent environment.[4][5]
This behavior is governed by an Intramolecular Charge Transfer (ICT) mechanism. Upon absorption of a photon (excitation), an electron is redistributed from an electron-donating part of the molecule to an electron-accepting part. This creates an excited state (S₁) that is significantly more polar than the ground state (S₀).[6]
In polar solvents, the surrounding solvent molecules reorient themselves to stabilize this new, highly polar excited state. This stabilization lowers the energy of the S₁ state. When the fluorophore returns to the ground state by emitting a photon, the emitted photon has lower energy, resulting in a bathochromic shift (a shift to a longer, redder wavelength). In non-polar solvents, this stabilization is minimal, and the emitted light has a higher energy (shorter, bluer wavelength).[2][7] The magnitude of this shift, known as the Stokes shift, can be correlated with solvent polarity.[8]
References
- 1. sciforum.net [sciforum.net]
- 2. A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 8. Item - Lippert plot (see Table 2 and DISCUSSION for explanations). - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for the Synthesis of 5-(4-Chlorophenyl)-1,3-oxazole
Abstract
This document provides a comprehensive guide for the chemical synthesis of 5-(4-Chlorophenyl)-1,3-oxazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We present detailed, field-tested protocols for two primary synthetic routes: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. Each method is accompanied by a thorough mechanistic explanation, step-by-step experimental procedures, quantitative data summaries, and troubleshooting insights. Furthermore, we briefly discuss modern catalytic approaches to provide a forward-looking perspective. This guide is intended for researchers, chemists, and drug development professionals seeking reliable and reproducible methods for obtaining this valuable oxazole derivative.
Introduction: The Significance of the 5-Aryl-1,3-Oxazole Moiety
The 1,3-oxazole ring is a privileged heterocyclic motif found in numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of novel therapeutic agents and functional materials.[1][2] Specifically, this compound serves as a crucial building block or final compound in programs targeting cancer, inflammation, and infectious diseases. The development of robust and efficient synthetic methodologies is therefore critical for advancing research in these areas.[2][3]
This guide provides detailed protocols for two of the most reliable and widely adopted methods for constructing the 5-substituted oxazole core.
Method 1: The Van Leusen Oxazole Synthesis
The Van Leusen reaction is one of the most convenient and powerful methods for preparing 5-substituted oxazoles.[4] It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), a versatile reagent that provides two carbons and the nitrogen atom of the oxazole ring.[5][6] This one-pot reaction proceeds under mild, basic conditions, making it highly attractive for various applications.[4]
Mechanism and Rationale
The reaction proceeds via a well-established multi-step mechanism.[7] The key events are:
-
Deprotonation: A base, typically potassium carbonate or a stronger base like potassium tert-butoxide, abstracts the acidic proton from the methylene group of TosMIC, which is activated by both the sulfonyl and isocyanide groups.[8][9]
-
Nucleophilic Addition: The resulting TosMIC anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.
-
Cyclization: An intramolecular [3+2] cycloaddition occurs where the resultant alkoxide attacks the electrophilic isocyanide carbon, forming a 5-membered oxazoline intermediate.[1][4]
-
Elimination: The final step is the base-promoted elimination of the p-toluenesulfinic acid (TosH) group, which drives the aromatization to the stable this compound product.[7]
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Detailed Experimental Protocol
Materials and Reagents:
-
4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 214.7 mg)[10]
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)
-
Methanol (MeOH), anhydrous (10 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorobenzaldehyde (1.0 mmol), tosylmethyl isocyanide (1.1 mmol), and anhydrous potassium carbonate (2.0 mmol).[11]
-
Add 10 mL of anhydrous methanol to the flask.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The product should be more nonpolar than the starting aldehyde.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford this compound as a solid.
Data Summary and Troubleshooting
| Parameter | Condition | Rationale / Comment |
| Aldehyde | 4-Chlorobenzaldehyde | The electrophile in the reaction. Purity is crucial. |
| Isocyanide | TosMIC (1.1 eq) | A slight excess ensures complete consumption of the aldehyde. |
| Base | K₂CO₃ (2.0 eq) | A mild base sufficient for deprotonation and elimination.[11] |
| Solvent | Methanol | A common protic solvent for this reaction. Anhydrous conditions are preferred. |
| Temperature | Reflux (~65 °C) | Provides sufficient energy for cyclization and elimination.[9] |
| Time | 4-6 hours | Typical duration; should be monitored by TLC. |
| Expected Yield | 65-85% | Yields can vary based on purity of reagents and reaction scale. |
Troubleshooting Insights: [11]
-
Low Yield: Ensure all reagents are dry, particularly the solvent and K₂CO₃. TosMIC is sensitive to moisture. Consider using a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF, especially if the aldehyde is less reactive.
-
Formation of Nitrile Byproduct: If ketone impurities are present in the aldehyde starting material, they can react with TosMIC to form nitriles. Purify the aldehyde by distillation or chromatography if necessary.
-
Incomplete Reaction: If the reaction stalls, extend the reflux time. If an oxazoline intermediate is isolated, the elimination step is incomplete. Increasing the reaction temperature or using a stronger base can facilitate this final step.
Method 2: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and robust method for preparing 2,5-disubstituted oxazoles.[12] The core transformation is the acid-catalyzed cyclodehydration of a 2-acylamino ketone.[13][14] While it requires the pre-synthesis of the starting material, it is a highly effective and reliable route.
Mechanism and Rationale
The synthesis involves two main stages: preparation of the 2-acylamino ketone precursor and its subsequent cyclization.
-
Precursor Synthesis: 2-Amino-1-(4-chlorophenyl)ethanone is N-formylated to yield N-(2-(4-chlorophenyl)-2-oxoethyl)formamide. This step introduces the necessary acylamino ketone functionality.
-
Cyclodehydration: The 2-acylamino ketone undergoes an intramolecular cyclization catalyzed by a strong dehydrating agent like concentrated sulfuric acid or polyphosphoric acid.[13] The mechanism involves:
-
Protonation of one of the carbonyl oxygens (typically the ketone) to increase its electrophilicity.
-
Intramolecular nucleophilic attack by the oxygen of the amide carbonyl, forming a five-membered cyclic intermediate (a hemiaminal-like structure).
-
A series of dehydration steps remove two molecules of water, leading to the formation of the aromatic oxazole ring.
-
Caption: General workflow for the Robinson-Gabriel synthesis.
Detailed Experimental Protocol
Part A: Synthesis of N-(2-(4-chlorophenyl)-2-oxoethyl)formamide (Precursor)
Materials and Reagents:
-
2-Amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 mmol, 206.1 mg)[15]
-
Formic acid (excess, ~5 mL)
-
Acetic anhydride (excess, ~5 mL)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Deionized water
Procedure:
-
In a 50 mL flask, suspend 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 mmol) in a 1:1 mixture of formic acid and acetic anhydride (10 mL total).
-
Heat the mixture gently to 50-60 °C with stirring for 2-3 hours. Monitor the dissolution of the starting material and the progress of the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring.
-
A precipitate should form. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This precursor is often of sufficient purity for the next step, but can be recrystallized from ethanol/water if necessary.
Part B: Cyclodehydration to this compound
Materials and Reagents:
-
N-(2-(4-chlorophenyl)-2-oxoethyl)formamide (1.0 mmol, 197.6 mg)
-
Concentrated sulfuric acid (H₂SO₄, 98%) (~2 mL)
-
Ice water
-
Ammonium hydroxide (NH₄OH), concentrated solution
-
Diethyl ether or Ethyl acetate (for extraction)
Procedure:
-
Caution: This step uses concentrated acid and is highly exothermic. Perform in a fume hood with appropriate personal protective equipment.
-
To a clean, dry 25 mL flask, add concentrated sulfuric acid (~2 mL). Cool the flask in an ice-water bath.
-
Slowly and portion-wise, add the N-(2-(4-chlorophenyl)-2-oxoethyl)formamide precursor (1.0 mmol) to the cold, stirred sulfuric acid. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours (overnight).
-
Carefully pour the reaction mixture onto crushed ice (~50 g) in a beaker.
-
Basify the cold aqueous solution by the slow, careful addition of concentrated ammonium hydroxide until the pH is >9. A precipitate of the crude product should form.
-
Extract the product into diethyl ether or ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final product.
Data Summary and Troubleshooting
| Parameter | Condition | Rationale / Comment |
| Precursor | N-(2-aryl-2-oxoethyl)amide | The key starting material for cyclodehydration. |
| Catalyst | Conc. H₂SO₄ | Acts as both the acid catalyst and the dehydrating agent.[13] |
| Temperature | 0 °C to RT | Initial cooling controls the exotherm, then RT allows the reaction to proceed. |
| Time | 12-16 hours | The reaction is typically slow and run overnight. |
| Work-up | Quench on ice, basify | Neutralizes the strong acid and precipitates the product. |
| Expected Yield | 50-70% | Yields are often moderate for this two-step process.[5] |
Troubleshooting Insights:
-
Charring/Decomposition: If the precursor is added too quickly to the sulfuric acid or at too high a temperature, charring can occur, drastically reducing the yield. Maintain low temperatures during addition.
-
Low Conversion: If the reaction does not go to completion, consider using a stronger dehydrating agent like polyphosphoric acid (PPA) at an elevated temperature (e.g., 100-140 °C), though this may require more careful optimization to avoid decomposition.
-
Difficult Purification: The work-up can sometimes lead to emulsions. Using brine during the washing step can help break up emulsions.
Modern Synthetic Alternatives: A Brief Outlook
While the Van Leusen and Robinson-Gabriel syntheses are workhorse methods, modern organometallic chemistry offers powerful alternatives. Palladium-catalyzed direct C-H arylation has emerged as a highly efficient strategy for forming C-C bonds.[16] In principle, this compound could be synthesized by the direct coupling of unsubstituted 1,3-oxazole with 4-chlorobromide or a similar aryl halide.[17]
These methods offer high atom economy and can bypass the need for pre-functionalized starting materials like TosMIC or acylamino ketones. However, they often require specialized phosphine ligands, careful control of reaction conditions to ensure regioselectivity (i.e., arylation at C5 vs. C2), and can be sensitive to air and moisture.[16][18] While a detailed protocol is beyond the scope of this note, researchers are encouraged to explore this rapidly advancing field for novel synthetic designs.[2]
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 9. scispace.com [scispace.com]
- 10. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. synarchive.com [synarchive.com]
- 13. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 14. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 15. scbt.com [scbt.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 1,3-Oxazole synthesis [organic-chemistry.org]
- 18. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
Application Notes & Protocols: Investigating the Anticancer Potential of 5-(4-Chlorophenyl)-1,3-oxazole Derivatives in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-(4-chlorophenyl)-1,3-oxazole and its derivatives as potential anticancer agents. This document synthesizes findings from preclinical studies and outlines detailed protocols for investigating the biological activity of this class of compounds.
Introduction: The Therapeutic Promise of the 1,3-Oxazole Scaffold
The 1,3-oxazole ring is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic small molecules.[1][2] Its unique structural and electronic properties allow for diverse interactions with various biological targets, making it a valuable scaffold in medicinal chemistry.[3][4] The incorporation of a 4-chlorophenyl group at the 5-position of the oxazole ring has been a strategic focus in the design of novel therapeutic agents, particularly in oncology. This substitution can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
Derivatives of this compound and the closely related 1,3,4-oxadiazole have demonstrated significant antiproliferative activity against a broad range of human cancer cell lines, including those from breast, colon, lung, melanoma, and leukemia.[5][6][7] These compounds represent a promising area for the development of new cancer therapies, necessitating a deeper understanding of their mechanisms of action and clear protocols for their evaluation.
Postulated Mechanisms of Antitumor Activity
While the precise mechanism of action for every this compound derivative is not fully elucidated and can be compound-specific, several key cellular pathways have been identified as being modulated by this class of molecules. The primary mechanisms appear to converge on the induction of cell cycle arrest and apoptosis.
Inhibition of Tubulin Polymerization
A number of oxazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics, a clinically validated strategy for cancer treatment.[1] These agents can bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton can lead to mitotic arrest and subsequent induction of apoptosis.[1]
Caption: Postulated mechanism of tubulin polymerization inhibition.
Induction of Apoptosis via Intrinsic Pathway
Several studies on related 5-aryl-1,3,4-thiadiazole derivatives suggest that these compounds can induce apoptosis through the intrinsic (mitochondrial) pathway.[8][9][10] This often involves the arrest of the cell cycle at the S or G2/M phase, an increase in the pro-apoptotic/anti-apoptotic protein ratio (Bax/Bcl-2), and the activation of executioner caspases.[8][9][10]
Caption: Proposed intrinsic pathway of apoptosis induction.
Other Potential Targets
Research into the broader family of oxadiazole and oxazole derivatives has implicated other potential molecular targets, including:
-
Thymidine Phosphorylase: Inhibition of this enzyme can disrupt nucleotide metabolism in cancer cells.[7]
-
Receptor Tyrosine Kinases (e.g., EGFR): Some derivatives have been shown to inhibit kinases involved in cell proliferation and survival.[11]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest.[11]
Applications in Cancer Research
-
Primary Screening: As novel chemical entities for identifying new anticancer leads.
-
Mechanism of Action Studies: To investigate cellular pathways involved in cell death and proliferation.
-
Structure-Activity Relationship (SAR) Studies: As a scaffold for chemical modification to optimize potency and selectivity.
-
Lead Compound for Drug Development: Promising derivatives can be advanced into preclinical and clinical development.
Summary of In Vitro Anticancer Activity
The following table summarizes the reported in vitro anticancer activity of various this compound/oxadiazole derivatives against a panel of human cancer cell lines.
| Compound Derivative | Cancer Cell Line(s) | Reported Activity | Reference(s) |
| N-(2,4-Dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4u) | MDA-MB-435 (Melanoma), K-562 (Leukemia), NCI-H522 (Non-small-cell lung), HCT (Colon) | Mean Growth Percent (GP) of 78.46; Maximum activity on MDA-MB-435 (GP = 6.82) | [5] |
| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (20) | NCI 60 cell lines | Mean growth percent inhibition (GP) of 96.37 at 10 µM | [11] |
| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | MCF-7 (Breast) | Potent inhibition of thymidine phosphorylase and high potency against the cell line. | [7] |
| 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-oxo-2-propylquinazolin)-3-(4H)-acatamide (27) | HeLa (Cervical) | IC50 of 7.52 μM | [11] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives with piperazine/piperidine moieties | MCF-7 (Breast), HepG2 (Liver) | High cytotoxic activity, induction of cell cycle arrest at S and G2/M phases, and induction of apoptosis. | [8][9][10] |
Experimental Protocols
The following protocols are provided as a guide for the in vitro evaluation of this compound derivatives.
Caption: General workflow for in vitro evaluation.
Protocol 5.1: In Vitro Cell Viability Assay (MTT/WST-1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt-1) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Viability Assessment (WST-1): a. Add 10 µL of WST-1 reagent to each well. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.
-
Viability Assessment (MTT): a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 5.2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the test compound.
Materials:
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Protocol 5.3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the test compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Test compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software (e.g., ModFit LT™, FlowJo™).
Considerations for In Vivo Studies
While in vitro data is promising, in vivo studies are crucial for validating the therapeutic potential of any lead compound. For this compound derivatives, this would typically involve:
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model.
-
Toxicity Studies: Determining the maximum tolerated dose (MTD) and assessing for any adverse effects.
-
Xenograft Models: Evaluating the antitumor efficacy of the compound in mice bearing human tumor xenografts.[8][9][10][12]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and information provided in this document offer a framework for researchers to systematically investigate the anticancer properties of this class of compounds, from initial in vitro screening to the elucidation of their mechanism of action. Further research is warranted to optimize the potency, selectivity, and drug-like properties of these molecules for potential clinical translation.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. [PDF] New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies | Semantic Scholar [semanticscholar.org]
analytical techniques for characterizing 5-(4-Chlorophenyl)-1,3-oxazole
An Application Guide to the Comprehensive Characterization of 5-(4-Chlorophenyl)-1,3-oxazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a robust framework for establishing the identity, purity, and physicochemical properties of this compound. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Thermal Analysis (DSC/TGA).
Introduction: The Imperative for Rigorous Characterization
The oxazole ring is a privileged five-membered heterocyclic motif that forms the core of numerous biologically active compounds.[1][2] Its derivatives are explored for a wide range of therapeutic applications, making the precise and unambiguous characterization of any new analogue a critical step in the research and development pipeline. This compound serves as a vital building block in synthetic chemistry. Its purity and structural integrity directly impact the outcome of subsequent reactions and the pharmacological profile of derivative compounds.
This guide moves beyond simple data reporting, providing the rationale for method selection and the interpretive logic required to transform raw data into actionable insights. The overarching goal is to equip the scientist with a validated workflow for ensuring the quality and consistency of this compound.
Caption: Overall analytical workflow.
Structural Elucidation: Confirming Molecular Identity
The foundational step in characterization is the unequivocal confirmation of the compound's covalent structure. A combination of spectroscopic techniques is employed to probe the molecular framework from different angles, providing complementary and confirmatory evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of structural analysis for organic molecules. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR provides a map of the carbon skeleton. For this compound, the key is to observe the distinct signals for the oxazole ring protons and the characteristic splitting pattern of the para-substituted chlorophenyl group.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 12 ppm.
-
Use a 90° pulse angle and a relaxation delay of at least 2 seconds.
-
Accumulate a minimum of 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 220 ppm.
-
Employ proton decoupling (e.g., broadband decoupling).
-
Accumulate several hundred to a few thousand scans, as the ¹³C nucleus is less sensitive.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.
Data Interpretation & Expected Results
| Technique | Expected Chemical Shifts (δ, ppm) | Rationale & Key Features |
| ¹H NMR | ~8.0-8.2 (d, 2H) | Protons ortho to the oxazole ring on the chlorophenyl group. |
| ~7.4-7.6 (d, 2H) | Protons meta to the oxazole ring on the chlorophenyl group. | |
| ~7.7-7.9 (s, 1H) | Proton at the C2 position of the oxazole ring. | |
| ~7.2-7.4 (s, 1H) | Proton at the C4 position of the oxazole ring. | |
| ¹³C NMR | ~150-160 | C2 and C5 carbons of the oxazole ring. |
| ~120-140 | Aromatic carbons of the chlorophenyl group and C4 of the oxazole ring. |
Note: Specific shifts can vary based on the solvent used. The characteristic AA'BB' doublet system for the para-substituted phenyl ring is a key diagnostic feature.[3][4]
Mass Spectrometry (MS)
Expertise & Experience: MS provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a critical validation point. Electron Spray Ionization (ESI) is a soft ionization technique suitable for generating the protonated molecular ion [M+H]⁺, while Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[5][6]
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap instrument for high-resolution data).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Identify the molecular ion peak [M+H]⁺. For high-resolution MS (HRMS), compare the measured exact mass with the calculated theoretical mass.
Data Interpretation & Expected Results
-
Molecular Formula: C₉H₆ClNO
-
Monoisotopic Mass: 179.01 g/mol
-
Expected [M+H]⁺: m/z 180.02
-
Key Feature: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion. Look for two peaks: the [M+H]⁺ peak and an [M+2+H]⁺ peak, with a relative intensity ratio of approximately 3:1.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, this technique confirms the presence of the oxazole ring, the aromatic system, and the carbon-chlorine bond.[3][7]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Data Interpretation & Expected Results
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3050-3150 | C-H Stretch | Aromatic & Oxazole Ring |
| 1600-1650 | C=N Stretch | Oxazole Ring |
| 1500-1580 | C=C Stretch | Aromatic Ring |
| 1050-1150 | C-O-C Stretch | Oxazole Ring (ether linkage) |
| 1080-1100 | C-Cl Stretch | Aryl Halide |
| 820-850 | C-H Bend | Para-disubstituted Aromatic Ring |
Purity Assessment and Quantification
Establishing the purity of a compound is paramount, especially in drug development. Chromatographic techniques are the gold standard for separating the main compound from any impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of non-volatile organic compounds.[8][9] The method's ability to resolve closely related impurities makes it ideal for quality control. A Diode Array Detector (DAD) or UV detector is typically used for detection.
Protocol: RP-HPLC Purity Assay
-
Instrumentation: An HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD/UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the compound's λmax (e.g., ~250-330 nm, to be determined by UV-Vis).[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the area percentage of the main peak to determine the purity.
Caption: HPLC purity analysis workflow.
Physicochemical Property Determination
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is a characteristic property that can also be used to set the optimal detection wavelength for HPLC analysis. The presence of the conjugated oxazole and chlorophenyl rings is expected to produce distinct absorption bands.[7][10]
Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a UV-transparent solvent like ethanol or acetonitrile.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Use the same solvent to zero the instrument (baseline correction).
-
Acquisition: Scan the sample from 200 nm to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Expected Results: The spectrum is expected to show strong absorption bands, potentially in the 250-340 nm range, corresponding to π→π* transitions within the aromatic and heterocyclic systems.[7]
Thermal Analysis (DSC/TGA)
Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining thermal properties. DSC measures heat flow and is used to determine the melting point and identify polymorphic transitions. TGA measures mass loss as a function of temperature, indicating the compound's thermal stability and decomposition profile.[11][12]
Protocol: DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.
-
Instrumentation: Use a simultaneous DSC-TGA instrument or separate DSC and TGA instruments.
-
Method:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear ramp of 10 °C/min.
-
Temperature Range: 25 °C to 400 °C (or higher if decomposition is not complete).
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the endothermic event corresponding to melting.
-
TGA: Determine the onset temperature of decomposition (significant mass loss).
-
Expected Results:
-
DSC: A sharp endothermic peak indicating the melting point of the crystalline solid.
-
TGA: A stable baseline until the onset of thermal decomposition, followed by one or more mass loss steps. For a pure, stable compound, significant mass loss should not occur until well after the melting point.[13]
Conclusion
The analytical protocols detailed in this guide provide a multi-faceted and robust framework for the comprehensive characterization of this compound. By systematically applying these techniques—from structural verification with NMR and MS to purity assessment with HPLC and property determination with thermal analysis—researchers can ensure the quality, identity, and consistency of their material. This rigorous approach is fundamental to the integrity of subsequent research and development efforts in medicinal chemistry and materials science.
References
- 1. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration – Material Science Research India [materialsciencejournal.org]
- 11. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-(4-Chlorophenyl)-1,3-oxazole as a Pivotal Intermediate in Modern Drug Discovery
Abstract: The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive bioisostere for amide and ester functionalities.[1][3] This guide focuses on a particularly valuable derivative, 5-(4-chlorophenyl)-1,3-oxazole, a versatile intermediate for constructing diverse compound libraries. The strategic placement of the 4-chlorophenyl group provides a critical handle for modulating pharmacokinetic properties and introducing key binding interactions, such as halogen bonding, with biological targets. These application notes provide a comprehensive technical overview, from optimized synthesis protocols to methodologies for biological evaluation, designed for researchers in pharmaceutical and chemical development.
The Strategic Importance of this compound
The utility of this intermediate stems from two key features: the oxazole core and the 4-chlorophenyl substituent.
-
The Oxazole Core: This five-membered heterocycle is relatively stable and serves as a rigid planar linker, orienting appended functional groups in a well-defined three-dimensional space. Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, crucial for molecular recognition at enzyme or receptor active sites.[1]
-
The 4-Chlorophenyl Group: The chlorine atom at the para-position significantly influences the molecule's properties. It increases lipophilicity, which can enhance membrane permeability. Furthermore, chlorine can act as a halogen bond donor, a non-covalent interaction that is increasingly recognized for its role in enhancing binding affinity and specificity to protein targets. This substituent also blocks a potential site of metabolic oxidation, which can improve the pharmacokinetic profile of derivative compounds.
This combination makes this compound an ideal starting point for developing novel therapeutics, particularly in oncology and infectious diseases.[5][6][7]
Synthesis and Characterization
While several methods exist for oxazole synthesis, including the Robinson-Gabriel and related reactions[8][9][10][11], the Van Leusen oxazole synthesis offers a highly efficient and direct route to 5-substituted oxazoles from aldehydes.[12][13]
Protocol 1: Synthesis via Van Leusen Reaction
This protocol details the one-pot synthesis of this compound from 4-chlorobenzaldehyde and Tosylmethyl isocyanide (TosMIC).
Principle: The reaction proceeds via the deprotonation of TosMIC by a strong base, followed by nucleophilic addition to the aldehyde. The resulting intermediate undergoes an intramolecular 5-endo-dig cyclization to form an oxazoline, which then eliminates the tosyl group under the reaction conditions to yield the aromatic oxazole ring.[13][14]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Chlorobenzaldehyde | ≥98% | Sigma-Aldrich |
| Tosylmethyl isocyanide (TosMIC) | 98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |
| Methanol (MeOH), anhydrous | ≥99.8% | VWR |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | LabChem |
| Brine (Saturated NaCl solution) | ACS Reagent | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Sigma-Aldrich |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sorbent Technologies |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Methodology:
-
To a stirred solution of 4-chlorobenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous methanol (approx. 0.2 M), add anhydrous potassium carbonate (2.5 eq) portion-wise at room temperature.
-
Scientist's Note: Anhydrous conditions are critical to prevent hydrolysis of intermediates. K₂CO₃ is a suitable base for this transformation, being effective and easily removable.
-
-
Heat the reaction mixture to reflux (approx. 65°C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Redissolve the resulting crude residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Scientist's Note: The bicarbonate wash removes any acidic byproducts or unreacted TosMIC. The brine wash helps to remove residual water from the organic layer.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a solid.
Expected Characterization Data:
-
¹H NMR: Expect characteristic signals for the aromatic protons of the chlorophenyl ring and the two distinct protons of the oxazole ring.
-
Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight, along with the characteristic isotopic pattern for a chlorine-containing compound.
-
Infrared (IR) Spectroscopy: Look for characteristic C=N and C-O-C stretching frequencies of the oxazole ring.
Application in Drug Discovery: A Kinase Inhibitor Scaffold
This compound is an excellent starting point for generating libraries of kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[7][15] The general strategy involves functionalizing the C2 position of the oxazole to introduce moieties that can interact with the hinge region of a kinase's ATP-binding pocket.
Hypothetical Kinase Signaling Pathway Targeted:
Caption: Inhibition of the RAF kinase within the MAPK/ERK signaling pathway.
Protocol 2: In Vitro Kinase Inhibition Profiling (ADP-Glo™ Assay)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. A decrease in luminescence in the presence of a test compound indicates inhibition.
Materials and Reagents:
| Reagent/Material |
|---|
| Recombinant Human Kinase (e.g., BRAF, EGFR) |
| Kinase-specific substrate peptide |
| ATP (Adenosine Triphosphate) |
| ADP-Glo™ Reagent |
| Kinase Detection Reagent |
| Test compounds (dissolved in 100% DMSO) |
| Kinase Reaction Buffer |
| 384-well assay plates, white |
Step-by-Step Methodology:
-
Prepare serial dilutions of the test compounds in a 384-well plate. Start with a high concentration (e.g., 100 µM) and perform 1:3 dilutions in kinase buffer. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Prepare a kinase/substrate master mix in kinase buffer. Add this mix to all wells containing the test compounds and controls.
-
Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding the ATP solution to all wells.
-
Scientist's Note: The final ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction by adding ADP-Glo™ Reagent to all wells. Incubate for 40 minutes to deplete the remaining ATP.
-
Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced into a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cellular Activity Assessment
After identifying potent kinase inhibitors, the next step is to determine their effect on cancer cells.
Protocol 3: Cell Viability Assessment (WST-1 Assay)
Principle: The WST-1 assay is a colorimetric test for the quantification of cell proliferation and viability. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt WST-1 to formazan. The amount of formazan dye produced, measured by absorbance, is directly proportional to the number of metabolically active cells.
Materials and Reagents:
| Reagent/Material |
|---|
| Human Cancer Cell Line (e.g., A549, HCT-116) |
| Cell Culture Medium (e.g., RPMI-1640, DMEM) |
| Fetal Bovine Serum (FBS) |
| Penicillin-Streptomycin |
| WST-1 Reagent |
| 96-well cell culture plates |
Step-by-Step Methodology:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Scientist's Note: A 72-hour incubation period is standard for assessing the anti-proliferative effects of cytotoxic agents.
-
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours, until a significant color change is observed in the control wells.
-
Gently shake the plate and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus concentration and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Representative Data Table:
| Compound ID | Target Kinase IC₅₀ (nM) | A549 Cell GI₅₀ (µM) |
| Lead-01 | 15 | 0.8 |
| Lead-02 | 250 | 5.2 |
| Lead-03 | 8 | 0.5 |
| Staurosporine (Control) | 5 | 0.2 |
Conclusion and Future Directions
This compound is a high-value, readily accessible intermediate for drug discovery. Its robust synthesis and strategic substitution pattern provide a solid foundation for the development of targeted therapies. The protocols outlined here offer a validated workflow from chemical synthesis to biological characterization. Future work should focus on expanding the diversity of substituents at the C2 position to probe structure-activity relationships (SAR) and optimize potency, selectivity, and drug-like properties for advancing new chemical entities toward clinical development.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 14. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 15. pharmainfo.in [pharmainfo.in]
Application Notes and Protocols for the Synthesis of 5-(4-Chlorophenyl)-1,3-oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-(4-chlorophenyl)-1,3-oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides an in-depth exploration of established and contemporary synthetic methodologies for accessing this important class of compounds, complete with detailed experimental protocols, mechanistic insights, and comparative data to aid in the selection of the most suitable synthetic route.
Introduction to the this compound Core
The intrinsic value of the this compound core lies in its unique electronic and structural features. The oxazole ring, being a five-membered aromatic heterocycle, can participate in various non-covalent interactions with biological macromolecules. The 4-chlorophenyl substituent at the 5-position often enhances the lipophilicity and metabolic stability of the molecule, which are crucial parameters in drug design. The versatility of the oxazole ring allows for further functionalization at the 2- and 4-positions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Method 1: The Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful and versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This one-pot reaction proceeds under mild, basic conditions and is tolerant of a wide range of functional groups, making it an attractive choice for the synthesis of this compound.[1][2][3][4]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base, typically potassium carbonate. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the alkoxide on the isocyanide carbon. The final step is the elimination of the tosyl group, which is a good leaving group, leading to the formation of the aromatic oxazole ring.[1][2]
Caption: Workflow of the Van Leusen Oxazole Synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Chlorobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of 4-chlorobenzaldehyde (1.41 g, 10 mmol) and TosMIC (2.15 g, 11 mmol) in 50 mL of anhydrous methanol, add anhydrous potassium carbonate (2.76 g, 20 mmol) in one portion at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of water and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Data Summary:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) |
| 4-Chlorobenzaldehyde | 1.0 | 140.57 | 10 |
| TosMIC | 1.1 | 195.24 | 11 |
| Potassium Carbonate | 2.0 | 138.21 | 20 |
| Parameter | Value | ||
| Solvent | Methanol | ||
| Temperature | Reflux | ||
| Reaction Time | 2-4 hours | ||
| Expected Yield | 70-85% |
Method 2: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and robust method for the preparation of oxazoles through the cyclodehydration of 2-acylamino ketones.[5][6] This method is particularly useful for synthesizing 2,5-disubstituted oxazoles. To obtain a 5-(4-chlorophenyl)oxazole derivative, a key intermediate is the corresponding 2-acylamino-1-(4-chlorophenyl)ethan-1-one.
Mechanistic Rationale
The synthesis begins with the N-acylation of 2-amino-1-(4-chlorophenyl)ethan-1-one. The resulting 2-acylamino ketone then undergoes an acid-catalyzed intramolecular cyclization, where the enol form of the ketone attacks the amide carbonyl. Subsequent dehydration of the cyclic intermediate yields the aromatic oxazole ring.[6]
Caption: Robinson-Gabriel Synthesis Workflow.
Experimental Protocol: Synthesis of 2-Methyl-5-(4-chlorophenyl)-1,3-oxazole
Part A: Synthesis of 2-Acetamido-1-(4-chlorophenyl)ethan-1-one
Materials:
-
2-Amino-1-(4-chlorophenyl)ethan-1-one hydrochloride
-
Acetic anhydride
-
Pyridine, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride (2.06 g, 10 mmol) in 30 mL of anhydrous pyridine in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath and add acetic anhydride (1.12 mL, 12 mmol) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into 100 mL of ice-water and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (30 mL), and finally with brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-acetamido-1-(4-chlorophenyl)ethan-1-one, which can be used in the next step without further purification.
Part B: Cyclodehydration to 2-Methyl-5-(4-chlorophenyl)-1,3-oxazole
Materials:
-
Crude 2-Acetamido-1-(4-chlorophenyl)ethan-1-one
-
Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)
-
Ice
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
Procedure:
-
Carefully add the crude 2-acetamido-1-(4-chlorophenyl)ethan-1-one from Part A to 20 mL of concentrated sulfuric acid at 0 °C with stirring.
-
Allow the mixture to warm to room temperature and then heat to 80-100 °C for 1-2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous Na₂CO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-5-(4-chlorophenyl)-1,3-oxazole.
Data Summary:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) |
| 2-Amino-1-(4-chlorophenyl)ethan-1-one HCl | 1.0 | 206.06 | 10 |
| Acetic Anhydride | 1.2 | 102.09 | 12 |
| Parameter | Value | ||
| Dehydrating Agent | H₂SO₄ or PPA | ||
| Temperature (Cyclodehydration) | 80-100 °C | ||
| Reaction Time (Cyclodehydration) | 1-2 hours | ||
| Overall Expected Yield (from amino ketone) | 60-75% |
Method 3: Modern One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles
Modern synthetic methods often focus on efficiency and operational simplicity. A one-pot approach combining a Friedel-Crafts acylation with a subsequent Robinson-Gabriel cyclodehydration allows for the synthesis of 2,4,5-trisubstituted oxazoles from readily available starting materials.[7]
Mechanistic Rationale
This one-pot synthesis begins with the Friedel-Crafts acylation of an aromatic compound (e.g., chlorobenzene) with a 2-substituted oxazol-5(4H)-one in the presence of a Lewis acid like aluminum chloride (AlCl₃). This step forms the 2-acylamino ketone intermediate in situ. A strong protic acid, such as trifluoromethanesulfonic acid, is then added to catalyze the Robinson-Gabriel cyclodehydration to yield the final 2,4,5-trisubstituted oxazole.
Caption: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis.
Experimental Protocol: Synthesis of a 2,4-Disubstituted-5-(4-chlorophenyl)oxazole
Materials:
-
A 2,4-disubstituted-oxazol-5(4H)-one (e.g., 2-phenyl-4-methyloxazol-5(4H)-one)
-
Chlorobenzene
-
Aluminum chloride (AlCl₃), anhydrous
-
Trifluoromethanesulfonic acid (TfOH)
-
1,2-Dichloroethane (DCE), anhydrous
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
To a suspension of anhydrous AlCl₃ (3.0 eq) in anhydrous 1,2-dichloroethane, add chlorobenzene (1.5 eq).
-
Cool the mixture to 0 °C and add a solution of the 2,4-disubstituted-oxazol-5(4H)-one (1.0 eq) in DCE dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Cool the reaction mixture to 0 °C and slowly add trifluoromethanesulfonic acid (2.0 eq).
-
Stir at room temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2,4-disubstituted-5-(4-chlorophenyl)oxazole.
Data Summary:
| Reactant | Molar Eq. |
| 2,4-Disubstituted-oxazol-5(4H)-one | 1.0 |
| Chlorobenzene | 1.5 |
| Aluminum Chloride | 3.0 |
| Trifluoromethanesulfonic acid | 2.0 |
| Parameter | Value |
| Solvent | DCE |
| Temperature | 0 °C to RT |
| Reaction Time | 14-26 hours |
| Expected Yield | 65-80% |
Troubleshooting and Optimization
-
Low Yields in Van Leusen Synthesis: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the TosMIC carbanion. The reaction time may need to be extended for less reactive aldehydes.
-
Incomplete Cyclodehydration in Robinson-Gabriel Synthesis: The choice of dehydrating agent is crucial. Polyphosphoric acid can sometimes give better yields than sulfuric acid. Ensure the reaction is heated sufficiently to drive the dehydration.
-
Side Reactions in One-Pot Synthesis: The order of addition of reagents is important. The Friedel-Crafts reaction should be allowed to proceed to completion before the addition of the strong acid for cyclodehydration to minimize side reactions.
Conclusion
The synthesis of this compound derivatives can be achieved through several reliable methods. The Van Leusen synthesis offers a direct route to 5-substituted oxazoles from aldehydes. The Robinson-Gabriel synthesis provides a classic and effective pathway to 2,5-disubstituted analogs from readily available amino ketones. Modern one-pot methodologies, such as the combined Friedel-Crafts/Robinson-Gabriel approach, offer increased efficiency for the synthesis of more complex trisubstituted oxazoles. The choice of the optimal synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.
References
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-(4-Chlorophenyl)-1,3-oxazole in Agricultural Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Oxazole Scaffold in Agriculture
The 1,3-oxazole ring is a privileged heterocyclic scaffold that has garnered significant attention in medicinal and agricultural chemistry due to its diverse biological activities.[1] Derivatives of oxazole are known to exhibit a wide range of applications, including fungicidal, insecticidal, herbicidal, and plant growth-regulating properties.[2][3] The inclusion of a 4-chlorophenyl substituent at the 5-position of the oxazole ring can significantly influence the compound's biological profile, often enhancing its efficacy and modulating its spectrum of activity. This document provides detailed application notes and experimental protocols for investigating the potential of 5-(4-Chlorophenyl)-1,3-oxazole in various agricultural applications. The methodologies described herein are based on established principles for evaluating agrochemicals and are supported by findings from research on structurally related compounds.
Fungicidal Applications: Combating Plant Pathogens
Oxazole derivatives have demonstrated notable antifungal activity against a range of phytopathogenic fungi.[4] The proposed mechanism for some azole fungicides involves the inhibition of key enzymes in the fungal cell, leading to disruption of cell membrane integrity and ultimately cell death.[5]
Mechanism of Action (Hypothesized)
While the specific molecular target of this compound is yet to be fully elucidated, it is hypothesized to act as an inhibitor of crucial fungal enzymes, similar to other azole-based fungicides. One potential target is lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane. By inhibiting CYP51, the compound disrupts the membrane structure and function, leading to the cessation of fungal growth.
Caption: Hypothesized fungicidal mechanism of this compound.
Protocol 1: In Vitro Antifungal Activity Assessment (Mycelial Growth Inhibition)
This protocol details the evaluation of the fungicidal activity of this compound against common plant pathogenic fungi using the mycelial growth rate method.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
-
Laminar flow hood
-
Positive control (e.g., Carbendazim)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Media Preparation: Autoclave PDA medium and cool to 50-60°C.
-
Dosing the Media: Under sterile conditions, add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 6.25, 12.5, 25, 50, 100 µg/mL). Also prepare a DMSO control (same volume of DMSO as the highest concentration) and a positive control.
-
Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the fungal colony in the control group, and DT is the average diameter of the fungal colony in the treatment group.
-
-
EC₅₀ Determination: Determine the half-maximal effective concentration (EC₅₀) by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.
Caption: Workflow for in vitro antifungal activity assessment.
| Compound | Fungus | EC₅₀ (µg/mL) (Hypothetical) |
| This compound | Fusarium graminearum | 15.5 |
| This compound | Rhizoctonia solani | 22.8 |
| This compound | Botrytis cinerea | 18.2 |
| Carbendazim (Control) | Fusarium graminearum | 5.2 |
Herbicidal Potential: A Novel Mode of Action
Certain oxadiazole derivatives have been identified as potent herbicides, with a mode of action targeting light-dependent protochlorophyllide oxidoreductase (LPOR).[6] LPOR is a critical enzyme in the chlorophyll biosynthesis pathway in plants. Its inhibition leads to the accumulation of phototoxic protochlorophyllide, causing bleaching and eventual death of the weed.
Protocol 2: Greenhouse Evaluation of Herbicidal Activity
This protocol outlines a method for assessing the pre-emergence and post-emergence herbicidal activity of this compound on various weed and crop species in a greenhouse setting.
Materials:
-
This compound
-
Wettable powder or emulsifiable concentrate formulation of the test compound
-
Seeds of weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., maize, soybean)
-
Pots with a standard soil mix
-
Greenhouse with controlled temperature and light conditions
-
Spraying equipment calibrated for uniform application
-
Positive control (e.g., a commercial herbicide with a known mode of action)
Procedure:
-
Planting:
-
Pre-emergence: Fill pots with soil, sow the seeds of test species at a uniform depth, and lightly water.
-
Post-emergence: Sow seeds and allow them to grow to the 2-3 leaf stage.
-
-
Compound Application:
-
Prepare a series of spray solutions of the formulated this compound at different application rates (e.g., 50, 100, 200 g active ingredient per hectare).
-
Pre-emergence: Spray the soil surface evenly one day after planting.
-
Post-emergence: Spray the foliage of the seedlings until runoff.
-
Include an untreated control and a positive control in each experiment.
-
-
Greenhouse Conditions: Maintain the pots in a greenhouse with a 14/10 hour light/dark cycle and a temperature of 25/20°C (day/night).
-
Evaluation:
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete kill).
-
For a more quantitative assessment, harvest the above-ground biomass at 21 DAT, dry in an oven at 70°C for 48 hours, and weigh.
-
-
Data Analysis: Calculate the percent inhibition of fresh or dry weight compared to the untreated control. Determine the GR₅₀ (the dose required for 50% growth reduction) using regression analysis.
Plant Growth Regulation: Enhancing Crop Performance
Derivatives of oxazole have been shown to possess plant growth-regulating activities, exhibiting both auxin-like and cytokinin-like effects.[1][7][8] These properties can be harnessed to improve seed germination, root development, and overall plant vigor.
Protocol 3: Seed Germination and Seedling Growth Bioassay
This bioassay is designed to evaluate the plant growth-regulating effects of this compound on a model plant species like oilseed rape (Brassica napus L.).[1][8]
Materials:
-
This compound
-
Ethanol (for stock solution)
-
Seeds of oilseed rape
-
Sterile Petri dishes with filter paper
-
Growth chamber with controlled light and temperature
-
Positive controls (e.g., Indole-3-acetic acid (IAA) for auxin-like activity, Kinetin for cytokinin-like activity)
Procedure:
-
Seed Sterilization: Surface sterilize the oilseed rape seeds with a 1% sodium hypochlorite solution for 10 minutes, followed by several rinses with sterile distilled water.
-
Treatment Solutions: Prepare a stock solution of this compound in ethanol and dilute with sterile distilled water to achieve a range of low concentrations (e.g., 10⁻⁷, 10⁻⁸, 10⁻⁹ M). Prepare similar concentrations of the positive controls. An ethanol/water solution serves as the negative control.
-
Plating: Place 20 sterilized seeds in each Petri dish on filter paper moistened with 5 mL of the respective treatment solution.
-
Incubation: Keep the Petri dishes in a growth chamber at 24 ± 1°C with a 16/8 hour light/dark photoperiod.
-
Data Collection (after 7-10 days):
-
Record the germination percentage.
-
Measure the length of the primary root and the shoot of each seedling.
-
Count the number of lateral roots.
-
-
Data Analysis: Compare the mean root length, shoot length, and number of lateral roots of the treated seedlings with the control groups. Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences.
Caption: Workflow for plant growth regulation bioassay.
| Treatment (10⁻⁹ M) | Shoot Length (% of Control) | Root Length (% of Control) | Lateral Roots (% of Control) |
| This compound (Hypothetical) | 125% | 140% | 160% |
| IAA (Auxin Control) | 115% | 150% | 175% |
| Kinetin (Cytokinin Control) | 130% | 110% | 120% |
Insecticidal Activity: A Potential Avenue for Exploration
While specific data on the insecticidal properties of this compound are limited, the broader class of oxazole and oxadiazole derivatives has been reported to possess insecticidal activity.[2] The mechanism of action for such compounds can be diverse, ranging from neurotoxicity to disruption of vital metabolic processes. For instance, some heterocyclic insecticides act as agonists or antagonists of crucial insect receptors, such as the ryanodine receptor.
Further research is warranted to explore the insecticidal potential of this compound against key agricultural pests. Standard screening protocols, such as topical application or diet incorporation bioassays against insects like Spodoptera exigua (beet armyworm) or Myzus persicae (green peach aphid), would be the initial steps in this investigation.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel agrochemicals. The provided protocols offer a foundational framework for the systematic evaluation of its fungicidal, herbicidal, and plant growth-regulating properties. Further research should focus on elucidating the precise mechanisms of action, optimizing the chemical structure for enhanced activity and selectivity, and conducting field trials to assess its performance under real-world agricultural conditions. Additionally, comprehensive toxicological and environmental fate studies are essential to ensure the safety and sustainability of any potential agricultural product derived from this compound.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Incorporating 1,2,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Chlorophenyl)-1,3-oxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and yield optimization of 5-(4-chlorophenyl)-1,3-oxazole. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during synthesis, providing troubleshooting strategies and field-proven insights to enhance experimental outcomes.
Frequently Asked Questions (FAQs)
Section 1: Choosing Your Synthetic Pathway
Question: What are the primary synthetic routes to prepare this compound, and how do I choose the best one?
Answer: Selecting the optimal synthetic route depends on factors like starting material availability, required scale, and tolerance for specific reaction conditions. Three well-established methods are predominantly used for this class of compounds: the Van Leusen Oxazole Synthesis, the Robinson-Gabriel Synthesis, and the Fischer Oxazole Synthesis.[1]
-
Van Leusen Oxazole Synthesis : This is often the most direct and high-yielding method for 5-aryl oxazoles. It involves the reaction of an aromatic aldehyde (4-chlorobenzaldehyde) with tosylmethyl isocyanide (TosMIC).[2][3] This method is favored for its relatively mild conditions and good functional group tolerance.[4]
-
Robinson-Gabriel Synthesis : A classic and versatile method that involves the cyclodehydration of a 2-acylamino-ketone precursor.[5][6] This route is robust but requires the prior synthesis of the N-acylamino ketone intermediate.
-
Fischer Oxazole Synthesis : This method utilizes the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[7][8] It is one of the oldest methods but can be sensitive to moisture and the stability of the cyanohydrin starting material.
Below is a decision-making workflow to help you select the most appropriate pathway.
Caption: Synthetic pathway selection guide.
Section 2: Troubleshooting the Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful tool for constructing the oxazole ring from an aldehyde and TosMIC.[9] The mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization to an intermediate oxazoline, and subsequent elimination of p-toluenesulfinic acid to form the aromatic oxazole.
Caption: Key steps of the Van Leusen mechanism.
Question: My Van Leusen reaction yield is low. What are the most critical parameters to optimize?
Answer: Low yield in a Van Leusen synthesis is a common issue that can often be traced back to one of four critical parameters: the base, solvent, temperature, or stoichiometry.
| Parameter | Common Issue | Troubleshooting & Optimization Strategy | Causality |
| Base | Incomplete reaction or side reactions. | Use a strong, non-nucleophilic base like K₂CO₃ or potassium tert-butoxide. For simplified workup, consider a solid-supported base like an Ambersep 900(OH) resin.[10][11] | The base must be strong enough to fully deprotonate TosMIC, creating the reactive nucleophile. Weak bases lead to a low concentration of the anion, while nucleophilic bases can react with the aldehyde. |
| Solvent | Poor solubility or incomplete elimination. | Anhydrous methanol or a THF/methanol mixture is standard.[9] Methanol acts as a proton source during the workup to facilitate elimination. Ionic liquids have also been shown to improve yields and allow for solvent recycling.[10] | The solvent must solubilize both the aldehyde and the deprotonated TosMIC. The protic nature of methanol is crucial for the final elimination step. |
| Temperature | Formation of stable oxazoline intermediate. | The initial addition of reactants should be performed at a low temperature (-60 °C to 0 °C) to control the reaction rate.[9] After formation of the oxazoline, the reaction must be heated to reflux to drive the elimination of the tosyl group.[12] | The initial cycloaddition is exothermic and can lead to side products if not controlled. The final elimination step has a significant activation energy barrier and requires thermal energy to proceed efficiently. |
| Stoichiometry | Unreacted starting material. | Use a slight excess of TosMIC (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde.[11] | Using a small excess of the isocyanide reagent helps to drive the reaction to completion, ensuring all of the limiting aldehyde is consumed. |
Question: I'm observing a stable intermediate by TLC/NMR. How do I promote the final elimination to get my oxazole?
Answer: The intermediate you are likely observing is the 4-tosyl-4,5-dihydro-1,3-oxazole (oxazoline). Its formation indicates that the initial cycloaddition has occurred, but the elimination of p-toluenesulfinic acid is incomplete.
-
Primary Solution: Thermal Promotion. The most effective way to drive this elimination is by heating the reaction mixture. Ensure you are refluxing the solution for an adequate amount of time (typically 1-3 hours) after the initial addition is complete.[9][12]
-
Secondary Solution: Solvent Choice. The presence of a protic solvent like methanol is often key to facilitating this step. If you are running the reaction in an aprotic solvent like THF, adding methanol before the heating phase can significantly improve the conversion to the final oxazole.
Question: Purification is challenging due to the p-toluenesulfinic acid byproduct. How can I effectively remove it?
Answer: p-Toluenesulfinic acid is a common and often troublesome byproduct of the Van Leusen synthesis.[12]
-
Aqueous Work-up: The most straightforward method is a liquid-liquid extraction. After the reaction, quench with water and extract your product into an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic sulfinic acid, rendering it water-soluble and pulling it into the aqueous layer.
-
Resin-Based Base: A modern approach is to use a solid-supported base, such as a quaternary ammonium hydroxide ion exchange resin. This catalyzes the reaction and the sulfinic acid byproduct is sequestered onto the resin, allowing for removal by simple filtration. This often results in a much cleaner crude product.[10]
-
Column Chromatography: If impurities persist, flash column chromatography on silica gel is highly effective. A typical eluent system is a gradient of ethyl acetate in hexanes.[12]
Section 3: Optimizing the Robinson-Gabriel Synthesis
This pathway involves two main stages: synthesis of the 2-acylamino-ketone precursor, followed by a cyclodehydration step to form the oxazole ring.[5][13]
Caption: General workflow for Robinson-Gabriel synthesis.
Question: The cyclodehydration step in my Robinson-Gabriel synthesis is inefficient. Which dehydrating agent should I use?
Answer: The choice of dehydrating agent is critical for the success of the Robinson-Gabriel cyclization and can dramatically impact the yield. The effectiveness of the agent depends on its ability to promote the formation of a five-membered dihydrooxazolol intermediate, which then dehydrates to the oxazole.[14]
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Concentrated H₂SO₄, heat | Inexpensive, readily available.[13] | Can cause charring and side reactions, harsh conditions. |
| Phosphorus Pentoxide (P₂O₅) | High temperature, often in pyridine | Strong dehydrating power. | Heterogeneous, can be difficult to work with. |
| Phosphoryl Chloride (POCl₃) | Reflux in pyridine or neat | Effective for many substrates.[13] | Corrosive, requires careful handling. |
| Trifluoromethanesulfonic Acid (TfOH) | Often used with AlCl₃, DCE solvent | Extremely powerful, can drive difficult cyclizations to completion in high yield.[14] | Expensive, highly corrosive. |
Recommendation: For this compound, begin with concentrated sulfuric acid due to its simplicity. If yields are poor or significant decomposition occurs, moving to a stronger but more controlled agent like trifluoromethanesulfonic acid (TfOH) is an excellent strategy.[14]
References
- 1. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer Oxazole Synthesis [drugfuture.com]
- 9. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 10. 1,3-Oxazole synthesis [organic-chemistry.org]
- 11. 5-(4-PYRIDYL)-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-(4-Chlorophenyl)-1,3-oxazole
Welcome to the technical support center for the purification of 5-(4-chlorophenyl)-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow and enhance the purity and yield of your final product.
Troubleshooting Guide: Navigating Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, particularly when synthesized via methods like the Van Leusen oxazole synthesis.[1][2][3]
Question 1: My final product shows a persistent impurity with a similar polarity, leading to co-elution during column chromatography. How can I resolve this?
Answer:
Co-elution of impurities with similar polarity to the target compound, this compound, is a frequent challenge. This issue often stems from unreacted starting materials or the formation of structurally related byproducts.
Causality and Strategy:
The primary cause is often the presence of unreacted 4-chlorobenzaldehyde or the formation of a nitrile byproduct.[1] To achieve effective separation, a multi-step approach combining chemical treatment and optimized chromatography is recommended.
Troubleshooting Workflow:
Caption: Decision workflow for resolving co-eluting impurities.
Step-by-Step Protocols:
-
Impurity Identification: Utilize analytical techniques like ¹H NMR and Mass Spectrometry to identify the impurity. The presence of a signal around 9.9-10.1 ppm in the ¹H NMR spectrum suggests unreacted 4-chlorobenzaldehyde.
-
Chemical Pre-treatment (for aldehyde removal):
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite forms an adduct with the aldehyde, which is soluble in the aqueous phase.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Optimized Column Chromatography:
-
Stationary Phase: Use silica gel (230-400 mesh) for optimal separation.
-
Mobile Phase Gradient: A shallow gradient of ethyl acetate in a non-polar solvent like hexane is often effective.[4] Start with a low polarity mobile phase (e.g., 2-5% ethyl acetate in hexane) and gradually increase the polarity. This can help to resolve compounds with close Rf values.
-
Column Dimensions: A long, thin column generally provides better separation than a short, wide one.
-
-
Recrystallization:
-
If chromatography alone is insufficient, recrystallization can be a powerful final purification step.
-
Common solvents for recrystallizing oxazole derivatives include methanol, ethanol, or mixtures of hexane and ethyl acetate.[4][5][6]
-
Dissolve the partially purified product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Question 2: The yield of my purified this compound is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield is a common problem that can be attributed to several factors, including incomplete reaction, product degradation, or losses during workup and purification.
Causality and Strategy:
In the context of the Van Leusen synthesis, incomplete reaction is a major contributor to low yields.[1] This can be due to suboptimal reaction conditions or the quality of reagents. Additionally, the workup procedure, especially if emulsions form, can lead to significant product loss.
Troubleshooting and Optimization:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a base that is not strong enough. | Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time, increasing the temperature, or using a stronger base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF.[2] |
| Reagent Quality | Tosylmethyl isocyanide (TosMIC) is sensitive to moisture and can degrade over time. | Use freshly purchased or properly stored TosMIC. Ensure all solvents and glassware are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Emulsion during Workup | The formation of an emulsion during the aqueous workup can make phase separation difficult, leading to product loss. | Add a saturated brine solution to the separatory funnel to help break the emulsion.[1] |
| Loss during Purification | The product may be partially lost during column chromatography or recrystallization. | Optimize the purification conditions as described in the previous question. For recrystallization, ensure you are using a minimal amount of hot solvent to avoid leaving a significant amount of product in the mother liquor. |
Question 3: My purified product contains a significant amount of p-toluenesulfinic acid as a byproduct. How can I effectively remove it?
Answer:
The elimination step in the Van Leusen oxazole synthesis generates p-toluenesulfinic acid as a byproduct.[1] Due to its acidic nature and moderate polarity, it can sometimes co-elute with the desired oxazole product.
Causality and Strategy:
p-Toluenesulfinic acid is an acidic byproduct that can be effectively removed by a basic wash during the workup.
Protocol for Removal of p-Toluenesulfinic Acid:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will convert the acidic byproduct into its water-soluble salt.
-
Phase Separation: Separate the aqueous layer.
-
Brine Wash: Wash the organic layer with brine to remove any residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product, which should now be largely free of the sulfinic acid byproduct.
For particularly stubborn cases, a wash with a sodium hydrosulfide (NaHS) solution has also been reported to be effective.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Van Leusen oxazole synthesis for preparing this compound?
A1: The Van Leusen oxazole synthesis is a powerful method for forming the oxazole ring.[3] The reaction proceeds through the following key steps:
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates tosylmethyl isocyanide (TosMIC).[2]
-
Nucleophilic Addition: The resulting carbanion attacks the carbonyl carbon of 4-chlorobenzaldehyde.
-
Cyclization: The intermediate undergoes an intramolecular cyclization to form an oxazoline ring.
-
Elimination: The base promotes the elimination of the tosyl group, leading to the aromatic this compound product.[3]
Caption: Simplified workflow of the Van Leusen oxazole synthesis.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and assessing the complexity of the crude product.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any impurities.[5][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[7]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q3: Can I use other purification methods besides column chromatography and recrystallization?
A3: While column chromatography and recrystallization are the most common and effective methods, other techniques can be considered depending on the nature of the impurities:
-
Solvent Extraction: As discussed for the removal of acidic or basic impurities.
-
Preparative Thin Layer Chromatography (Prep-TLC): Suitable for small-scale purification when impurities are very close in polarity to the product.
-
Sublimation: If the product is sufficiently volatile and thermally stable, sublimation can be an effective purification method for removing non-volatile impurities.
Q4: What are the typical storage conditions for this compound?
A4: this compound is a stable crystalline solid. It should be stored in a well-sealed container in a cool, dry place, away from light and moisture to prevent potential degradation over time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 6. Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
5-(4-Chlorophenyl)-1,3-oxazole stability and degradation issues
Welcome to the technical support center for 5-(4-chlorophenyl)-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the integrity of your experiments and drug development processes.
Introduction to this compound Stability
This compound is a heterocyclic compound featuring a thermally stable oxazole ring.[1][2] However, like many heterocyclic scaffolds, its stability is not absolute and can be compromised under specific experimental and storage conditions. The oxazole ring, while aromatic, possesses sites susceptible to chemical degradation, primarily through oxidation, photolysis, and hydrolysis. Understanding these vulnerabilities is critical for obtaining reliable and reproducible results.
This guide will walk you through common stability challenges, their underlying chemical mechanisms, and robust protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation routes for this compound are:
-
Oxidative Degradation: The oxazole ring is susceptible to oxidation, which can lead to ring cleavage.[3][4] This can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or strong oxidizing agents. The presence of the electron-rich phenyl group can influence the rate of oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Oxazole rings are known to undergo photolysis, often leading to the formation of oxidation products.[1]
-
Hydrolytic Degradation: While generally more resistant to acid than pyridine, the oxazole ring can undergo hydrolysis under strongly acidic or basic conditions, leading to ring opening.[1][2] The stability is highly dependent on the pH of the solution.
Q2: How should I properly store this compound (solid and in solution)?
A2: Proper storage is crucial to maintain the integrity of the compound.
| Form | Recommended Storage Conditions | Rationale |
| Solid | Store at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). | Minimizes thermal degradation, oxidation, and photodegradation. |
| Solution | Prepare solutions fresh whenever possible. If storage is necessary, store in an amber vial at -20°C or -80°C under an inert atmosphere. Use degassed, anhydrous solvents. | Prevents degradation in solution due to dissolved oxygen, light, and solvent impurities. Freezing minimizes thermal degradation kinetics. |
Q3: I am observing a new peak in my HPLC analysis after my sample has been sitting on the benchtop for a few hours. What could be the cause?
A3: This is a common observation and is likely due to either photodegradation or oxidation.
-
Photodegradation: Ambient laboratory light can be sufficient to induce degradation over several hours.
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of oxidative degradation products.
To confirm the cause, you can perform a simple experiment: prepare a fresh solution and divide it into two aliquots. Keep one exposed to light and the other in a dark container (e.g., wrapped in aluminum foil). Analyze both by HPLC after a few hours. If the new peak is significantly larger in the light-exposed sample, photodegradation is the primary cause.
Q4: Is this compound stable in acidic or basic aqueous buffers?
A4: The stability of this compound is pH-dependent. While oxazoles are generally more stable in acidic conditions compared to pyridine, strong acids or bases can catalyze hydrolysis of the oxazole ring.[1][2] It is recommended to perform a preliminary stability study in your specific buffer system if the experiment requires prolonged incubation. For general guidance, neutral to slightly acidic conditions (pH 5-7) are preferable.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent results in biological assays.
-
Potential Cause 1: Degradation of stock solution.
-
Explanation: If the stock solution has been stored improperly or for an extended period, the actual concentration of the active compound may be lower than expected, leading to variable assay results.
-
Solution:
-
Always prepare fresh stock solutions from solid material for critical experiments.
-
If using a previously prepared stock, verify its purity and concentration via HPLC-UV or LC-MS before use.
-
Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
-
-
-
Potential Cause 2: Instability in assay medium.
-
Explanation: The compound may be degrading in the cell culture medium or assay buffer over the course of the experiment, especially during long incubation times. The pH, presence of reactive species, or enzymatic activity in the medium can contribute to degradation.
-
Solution:
-
Perform a stability test: Incubate this compound in the assay medium for the duration of your experiment. Take samples at different time points and analyze by HPLC to quantify the remaining parent compound.
-
If instability is observed, consider reducing the incubation time, adjusting the pH of the medium if possible, or adding antioxidants if oxidative degradation is suspected.
-
-
Issue 2: Appearance of unknown peaks in reaction monitoring by LC-MS.
-
Potential Cause: Oxidative or hydrolytic degradation during the reaction or workup.
-
Explanation: Certain reaction conditions (e.g., presence of oxidizing agents, strong acids/bases, or prolonged heating in aqueous media) can lead to the degradation of the oxazole ring.
-
Solution:
-
Analyze reaction conditions: Review your reaction scheme for potential sources of degradation. Are there strong oxidizing agents present? Is the reaction run at a high temperature for an extended period?
-
Inert atmosphere: If oxidation is suspected, run the reaction under an inert atmosphere (nitrogen or argon).
-
pH control: During aqueous workup, maintain a neutral to slightly acidic pH to minimize hydrolysis.
-
Forced degradation study: To identify potential degradation products, perform a forced degradation study (see protocol below). This can help in identifying the unknown peaks in your chromatogram.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for identifying potential degradation products and understanding the stability of this compound under various stress conditions.[5]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
UV lamp (254 nm and 365 nm)
-
HPLC system with a C18 column and a photodiode array (PDA) detector
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Set up stress conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of stock solution to UV light (254 nm and 365 nm) for 24 hours. Also, expose a solid sample to the same light conditions.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a validated stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water is a good starting point.
-
Use a PDA detector to monitor the formation of degradation products and to check for peak purity.
-
Protocol 2: Assessing Solution Stability for Biological Assays
Procedure:
-
Prepare a solution of this compound in your specific assay medium at the final working concentration.
-
Incubate the solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately quench any potential enzymatic activity by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS to quantify the remaining concentration of this compound.
-
Plot the concentration versus time to determine the stability profile of the compound in your assay medium.
Visualizing Degradation and Workflows
To better understand the processes involved, the following diagrams illustrate a potential degradation pathway and the experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. ajrconline.org [ajrconline.org]
Technical Support Center: Optimizing the Synthesis of 5-(4-Chlorophenyl)-1,3-oxazole
Welcome to the technical support center for the synthesis of 5-(4-Chlorophenyl)-1,3-oxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important oxazole derivative. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The synthesis of 5-aryl-1,3-oxazoles, including the target compound this compound, is well-established in organic chemistry. The most frequently employed and versatile methods include:
-
Van Leusen Oxazole Synthesis: This is a powerful method for synthesizing 5-substituted-1,3-oxazoles from an aldehyde (in this case, 4-chlorobenzaldehyde) and tosylmethyl isocyanide (TosMIC).[1][2][3] It is often favored for its mild reaction conditions and the commercial availability of the starting materials.[2]
-
Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of α-acylamino ketones to form the oxazole ring.[4][5][6] For the target molecule, this would require the synthesis of an appropriate N-(4-chlorobenzoyl)amino ketone precursor.
-
Fischer Oxazole Synthesis: This method utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[7][8]
The choice of method will depend on the availability of starting materials, desired scale, and the functional group tolerance required for your specific application.
Q2: I am getting a low yield in my Van Leusen synthesis of this compound. What are the likely causes?
Low yields in the Van Leusen synthesis are a common issue and can often be traced back to several key factors:
-
Base Strength and Stoichiometry: The choice and amount of base are critical. A strong base is required to deprotonate TosMIC, but an inappropriate base or an excess of it can lead to side reactions. Potassium carbonate (K₂CO₃) is a commonly used base.[1] Recent studies have shown that the stoichiometry of the base can influence the reaction outcome, with an excess sometimes favoring the desired oxazole over the dihydrooxazole intermediate.[9]
-
Reaction Temperature and Time: While the Van Leusen reaction is known for its mild conditions, temperature control is still important.[2] Insufficient heating may lead to an incomplete reaction, while excessive heat can promote decomposition of reactants or products. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1][9]
-
Solvent Choice: The polarity and protic nature of the solvent can influence the reaction rate and the stability of intermediates. Methanol is a common solvent for this reaction.[1] However, aprotic polar solvents like DMF or DMSO have also been used, and in some cases, ionic liquids have been shown to improve yields and allow for catalyst recycling.[2]
-
Purity of Reactants: The purity of both 4-chlorobenzaldehyde and TosMIC is crucial. Impurities in the aldehyde can lead to the formation of byproducts, while aged or impure TosMIC can have reduced reactivity.
Q3: I am observing a significant amount of an intermediate, 5-(4-chlorophenyl)-4-tosyl-4,5-dihydro-1,3-oxazole, in my Van Leusen reaction. How can I promote its conversion to the final oxazole product?
The formation of the 4,5-dihydrooxazole is a key intermediate step in the Van Leusen synthesis.[1][9] Its accumulation suggests that the final elimination of p-toluenesulfinic acid is slow. To drive the reaction to completion, consider the following:
-
Increase Base Equivalents: As demonstrated in microwave-assisted syntheses, increasing the equivalents of a strong base like K₃PO₄ from 1 to 2 can significantly favor the formation of the 5-aryloxazole over the dihydrooxazole intermediate.[9]
-
Increase Reaction Temperature or Time: Providing more thermal energy can facilitate the elimination step. If you are running the reaction at room temperature, gentle heating might be beneficial.
-
Solvent Effects: The choice of solvent can influence the rate of elimination. While polar aprotic solvents like THF and CH₃CN might favor the formation of the dihydrooxazole, protic solvents like isopropanol under microwave irradiation have been shown to promote the formation of the final oxazole.[9]
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Formation in the Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis relies on the efficient cyclodehydration of an α-acylamino ketone.[4][6] If you are experiencing low or no product formation, consider the following troubleshooting steps.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Cyclodehydration | The cyclizing agent is not potent enough to drive the dehydration of the intermediate. | 1. Stronger Dehydrating Agent: Switch to a more powerful dehydrating agent. While sulfuric acid is commonly used, polyphosphoric acid (PPA) has been reported to give better yields in some cases.[10] Other reagents to consider include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and triflic anhydride.[11] 2. Increase Temperature: Carefully increase the reaction temperature to promote dehydration, monitoring for potential decomposition. |
| Poor Quality Starting Material | The α-acylamino ketone precursor may be impure or contain residual water. | 1. Purify the Precursor: Recrystallize or chromatograph the α-acylamino ketone to ensure high purity. 2. Dry Reaction Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Side Reactions | The starting material may be undergoing alternative reactions under the strongly acidic conditions. | 1. Milder Conditions: Explore milder cyclodehydration methods, such as those employing reagents like triphenylphosphine and iodine.[5] 2. Protecting Groups: If other sensitive functional groups are present in a more complex substrate, consider using protecting groups. |
Experimental Protocols
Protocol 1: Microwave-Assisted Van Leusen Synthesis of this compound
This protocol is adapted from a reported microwave-assisted procedure and is optimized for high yield and short reaction times.[9]
Materials:
-
4-Chlorobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium phosphate (K₃PO₄)
-
Isopropanol (IPA)
-
Microwave reactor
Procedure:
-
To a 50 mL round-bottom flask, add 4-chlorobenzaldehyde (1.0 equiv.), TosMIC (1.0 equiv.), and isopropanol (10 mL).
-
Add potassium phosphate (2.0 equiv.) to the mixture.
-
Place the flask in a microwave reactor equipped with a reflux condenser and magnetic stirring.
-
Irradiate the reaction mixture at 65 °C with a power of 350 W for 8-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can then be purified by standard methods such as recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Optimized Reaction Conditions for 5-Aryl-1,3-Oxazole Synthesis
| Parameter | Van Leusen Synthesis (Microwave-Assisted) [9] | Robinson-Gabriel Synthesis [10][11] |
| Key Reagents | 4-Aryl aldehyde, TosMIC | α-Acylamino ketone |
| Catalyst/Reagent | K₃PO₄ (2 equiv.) | H₂SO₄, PPA, POCl₃, or Triflic Anhydride |
| Solvent | Isopropanol | Often neat or a high-boiling inert solvent |
| Temperature | 65 °C | Typically elevated (reflux) |
| Reaction Time | 8-10 minutes | Several hours |
| Typical Yields | High (often >90%) | Moderate to high (can be variable) |
| Key Advantages | Fast, high yielding, mild conditions | Utilizes readily available starting materials |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Van Leusen Synthesis
Caption: A decision tree for troubleshooting low yields in the Van Leusen oxazole synthesis.
Diagram 2: General Mechanism of the Van Leusen Oxazole Synthesis
Caption: A simplified mechanistic pathway for the Van Leusen synthesis of 5-aryl-oxazoles.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselectivity in 5-(4-Chlorophenyl)-1,3-oxazole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(4-Chlorophenyl)-1,3-oxazole. This guide provides in-depth, field-proven insights into controlling regioselectivity in common synthetic transformations of this valuable heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.
Introduction: The Challenge of Regioselectivity
The this compound core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] However, its functionalization can be challenging due to the presence of multiple potential reaction sites: the C2 and C4 positions on the oxazole ring, and the ortho and meta positions on the 4-chlorophenyl ring. Achieving high regioselectivity is critical for synthesizing pure target molecules, avoiding tedious purification steps, and ensuring reproducible biological data.[3] This guide explains the underlying principles governing reactivity and provides actionable troubleshooting strategies to improve the regioselectivity of your reactions.
Section 1: Electrophilic Aromatic Substitution
Electrophilic substitution on this substrate primarily targets the 4-chlorophenyl ring. The oxazole ring itself is electron-deficient and generally resistant to electrophilic attack unless strongly activated.[4][5]
Frequently Asked Questions (FAQs)
Q1: I want to perform a nitration or halogenation. Which position on the this compound is most likely to react?
A1: The reaction will almost certainly occur on the 4-chlorophenyl ring. The oxazole moiety acts as an electron-withdrawing group, which deactivates the phenyl ring it is attached to.[6] In electrophilic aromatic substitution, such deactivating groups are meta-directors.[7] Therefore, the incoming electrophile will be directed to the positions meta to the carbon atom attached to the oxazole ring (C3' and C5'). The chlorine atom is also a deactivator but an ortho, para-director. Since the para position is blocked, it directs to the C3' and C5' positions, reinforcing the directing effect of the oxazole.
Q2: Can I force an electrophilic substitution to occur on the oxazole ring itself?
A2: It is extremely difficult. The oxazole ring is considered electron-deficient, and electrophilic substitutions are generally disfavored.[4] The order of reactivity for electrophilic attack on an unsubstituted oxazole ring is C4 > C5 > C2.[4] However, with the C5 position occupied, any potential reaction under harsh conditions would likely be unselective and low-yielding, targeting the C4 position. For targeted functionalization of the oxazole ring, metal-catalyzed C-H activation is a far superior strategy (see Section 2).
Troubleshooting Guide: Poor Regioselectivity in Nitration
Issue: "My nitration reaction using standard mixed acid (HNO₃/H₂SO₄) is giving me a mixture of the desired 3'-nitro product and other byproducts, including dinitrated compounds and tars."
This is a common issue arising from the harshness of standard nitrating conditions, which can overcome subtle directing effects and lead to over-reaction.[8]
dot
Caption: Troubleshooting workflow for poor nitration regioselectivity.
Solutions:
-
Use Milder Nitrating Agents: Highly reactive mixed acid can be overly aggressive. Milder reagents generate the nitronium ion (NO₂⁺) more slowly, allowing for greater differentiation between the available reaction sites.[6]
-
Acetyl nitrate: Generated in situ from nitric acid and acetic anhydride, this reagent is less aggressive and can significantly improve regioselectivity.[9]
-
Nitronium tetrafluoroborate (NO₂BF₄): A stable salt that can be used in various organic solvents, offering better control.
-
-
Strict Temperature Control: Nitration is highly exothermic. Running the reaction at lower temperatures (e.g., 0 °C) can favor the kinetically controlled product, which is often the more regioselective one.[6][10]
-
Solvent Modification: The reaction medium can influence isomer distribution. Switching from sulfuric acid to a solvent like acetic acid or nitromethane can alter the solvation of the intermediates and improve selectivity.[6]
Experimental Protocol: Regioselective Bromination of the Phenyl Ring
This protocol uses N-bromosuccinimide (NBS), a mild brominating agent, to selectively install a bromine atom at the 3'-position of the 4-chlorophenyl ring.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq.) portion-wise over 10-15 minutes. Using a slight excess ensures full conversion of the starting material.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel, extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 5-(3-bromo-4-chlorophenyl)-1,3-oxazole.
Section 2: Metal-Catalyzed C-H Functionalization
Direct C-H functionalization is the state-of-the-art method for modifying the oxazole ring, avoiding the need for pre-functionalized substrates. The regioselectivity can be exquisitely controlled by the choice of catalyst, ligands, and solvent.[11][12]
Frequently Asked Questions (FAQs)
Q1: I want to perform a direct arylation on the oxazole ring of this compound. Which C-H bond is inherently more reactive?
A1: The inherent acidity of the protons on the oxazole ring decreases in the order C2 > C5 > C4.[2][13] Therefore, deprotonation-based mechanisms will preferentially occur at the C2 position. However, the C5 position is occupied in your substrate. This leaves the C2 and C4 positions. Based on acidity, the C2 position is significantly more reactive and is the default site for C-H functionalization under many conditions.[4][14]
Q2: Is it possible to selectively functionalize the C4 position?
A2: While C2 is the most electronically favored position, achieving C4 functionalization is challenging but can sometimes be accomplished through steric control or specialized directing groups. For this specific substrate, without a directing group at C5 to favor an ortho-metalation at C4, achieving high selectivity for C4 over C2 is very difficult. Most general methods will favor C2.
Troubleshooting Guide: Controlling C2 vs. C5 Regioselectivity in Diaryloxazoles
Issue: "My direct arylation reaction on a related 2,5-diaryloxazole is not selective. How can I target a specific C-H bond?"
While your substrate has C5 blocked, understanding the principles of C2 vs. C5 control in other oxazoles is key to troubleshooting and adapting protocols. Landmark studies have shown that regioselectivity can be completely switched by tuning reaction parameters.[11][12]
dot
Caption: Logic diagram for controlling C-H arylation regioselectivity.
Controlling Factors:
-
Solvent Polarity: This is a critical factor.
-
Ligand Choice: The ligand's steric and electronic properties dictate the catalyst's behavior.[15][16]
-
C2-Arylation: Often achieved with less bulky, electron-rich phosphine ligands.
-
C5-Arylation: Requires bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) that favor a Concerted Metalation-Deprotonation (CMD) pathway.[11]
-
-
Base and Additive: The choice of base can switch the operative mechanism.
Data Summary: Conditions for Regiodivergent Direct Arylation
The following table summarizes conditions developed for selectively arylating oxazole, which can be adapted for this compound to target the C2 position.
| Target Position | Catalyst/Ligand | Base | Additive | Solvent | Regioselectivity | Reference |
| C2 | Pd(OAc)₂ / P(tBu)₂Me | K₃PO₄ | None | Toluene | >100:1 (C2:C5) | [11] |
| C5 | Pd(OAc)₂ / SPhos | K₂CO₃ | PivOH | DMA | >100:1 (C5:C2) | [11] |
Experimental Protocol: Selective C2-Arylation
This protocol is adapted from established methods for the highly selective direct arylation of the C2-position of an oxazole ring.[11]
-
Preparation: To a flame-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), the phosphine ligand (e.g., P(tBu)₂Me, 10 mol%), and K₃PO₄ (3.0 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired aryl bromide coupling partner (1.2 eq.).
-
Solvent: Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times. Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.
-
Monitoring: After cooling to room temperature, monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.
-
Work-up: Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate. Concentrate the filtrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the 2-aryl-5-(4-chlorophenyl)-1,3-oxazole product.
Section 3: [4+2] Cycloaddition (Diels-Alder) Reactions
The oxazole ring can function as an electron-rich diene in Diels-Alder reactions, providing a powerful route to substituted pyridines. The regioselectivity is determined by the electronics of the dienophile and the substituents on the oxazole.
Frequently Asked Questions (FAQs)
Q1: My this compound is not reacting in a Diels-Alder cycloaddition with my dienophile. What can I do to promote the reaction?
A1: The Diels-Alder reaction of oxazoles often requires activation due to the aromaticity of the ring. Several strategies can be employed:
-
Use Electron-Deficient Dienophiles: The reaction works best when there is a significant electronic difference between the diene (oxazole) and the dienophile. Use dienophiles bearing strong electron-withdrawing groups (e.g., esters, nitriles, ketones).
-
Lewis Acid Catalysis: A Lewis acid can coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction. Common Lewis acids include ZnI₂, AlCl₃, and BF₃·OEt₂.
-
High Pressure: Applying high pressure (several kbar) can promote sluggish cycloadditions by reducing the activation volume.
-
Increase Temperature: While this can sometimes lead to retro-Diels-Alder reactions, carefully increasing the temperature can provide the necessary activation energy.
dot
Caption: General workflow for pyridine synthesis via an oxazole Diels-Alder reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. stmarys-ca.edu [stmarys-ca.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1,3-Oxazole synthesis [organic-chemistry.org]
- 13. Oxazole - Wikipedia [en.wikipedia.org]
- 14. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(4-Chlorophenyl)-1,3-oxazole
Welcome to the technical support center for the synthesis of 5-(4-Chlorophenyl)-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during the synthesis of this important oxazole derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic methodologies.
Introduction
This compound is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be prone to side-product formation that can complicate purification and reduce yields. This guide focuses on the two most common synthetic routes: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. We will explore the mechanistic origins of common impurities and provide actionable solutions to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of a polar, acidic byproduct in my Van Leusen synthesis that is difficult to remove by standard column chromatography. What is it and how can I get rid of it?
A1: This is likely p-toluenesulfinic acid, a byproduct from the elimination of the tosyl group from the oxazoline intermediate. It can co-elute with your product. A common and effective method to remove it is to wash the organic extract with a solution of sodium hydrosulfide (NaHS) during the aqueous workup. This converts the sulfinic acid into a more water-soluble species.
Q2: My yield of this compound from the Van Leusen reaction is low, and I've isolated 4-chlorobenzoic acid and 4-chlorobenzyl alcohol from my reaction mixture. What is happening?
A2: You are likely observing side-products from the Cannizzaro reaction.[1][2][3][4][5] The basic conditions (e.g., KOH, NaH) of the Van Leusen synthesis can induce the disproportionation of 4-chlorobenzaldehyde (an aldehyde with no α-hydrogens) into the corresponding carboxylic acid and alcohol.[1][2][4] To mitigate this, consider using a milder base like potassium carbonate (K₂CO₃), adding the aldehyde slowly to the reaction mixture, or running the reaction at a lower temperature.
Q3: In my Robinson-Gabriel synthesis, I am getting a significant amount of a byproduct that appears to be a nitrile. Why is this happening?
A3: The strong dehydrating agents used in the Robinson-Gabriel synthesis (e.g., POCl₃, P₂O₅, SOCl₂) can sometimes lead to the over-dehydration of the primary amide functionality in your starting material or intermediates, resulting in the formation of a nitrile.[6][7] Optimizing the reaction temperature and the choice of a milder dehydrating agent can help to minimize this side reaction.
Q4: Can I use a different starting material for the Van Leusen synthesis instead of 4-chlorobenzaldehyde?
A4: Yes, the Van Leusen synthesis is versatile and can be used with a wide range of aldehydes to produce various 5-substituted oxazoles.[8][9][10]
Troubleshooting Guide: Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8][9][10] However, when using 4-chlorobenzaldehyde, specific side reactions can occur.
Problem 1: Formation of Cannizzaro Reaction Byproducts
Root Cause Analysis: The Van Leusen reaction is typically carried out under basic conditions. 4-Chlorobenzaldehyde, lacking α-hydrogens, is susceptible to the Cannizzaro reaction in the presence of a strong base, leading to its disproportionation into 4-chlorobenzoic acid and 4-chlorobenzyl alcohol.[1][2][3][4][5] This redox reaction consumes the starting aldehyde, thereby reducing the yield of the desired oxazole.
Mechanism of Side-Product Formation:
Caption: Cannizzaro reaction pathway of 4-chlorobenzaldehyde.
Solutions and Recommended Protocols:
| Strategy | Description | Key Parameters |
| Use a Milder Base | Replace strong bases like NaH or t-BuOK with potassium carbonate (K₂CO₃). | K₂CO₃ (2.5 eq.), Methanol, Reflux |
| Slow Addition | Add the 4-chlorobenzaldehyde solution dropwise to the mixture of base and TosMIC. | Addition over 30-60 minutes |
| Temperature Control | Run the initial addition step at a lower temperature (e.g., 0 °C) before refluxing. | 0 °C for addition, then reflux |
Protocol: Minimizing Cannizzaro Byproducts
-
To a stirred suspension of potassium carbonate (2.5 equivalents) and tosylmethyl isocyanide (1.1 equivalents) in methanol, cool the mixture to 0 °C.
-
Slowly add a solution of 4-chlorobenzaldehyde (1.0 equivalent) in methanol over 30 minutes.
-
Allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature and finally heat to reflux for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, proceed with the standard aqueous workup.
Problem 2: Contamination with p-Toluenesulfinic Acid
Root Cause Analysis: The elimination of the tosyl group in the final step of the Van Leusen synthesis produces p-toluenesulfinic acid as a byproduct. This acidic and relatively polar compound can be difficult to separate from the desired oxazole product by silica gel chromatography.
Troubleshooting Workflow:
Caption: Workup comparison for removing sulfinic acid.
Protocol: Sodium Hydrosulfide Wash
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a 5% aqueous solution of sodium hydrosulfide (NaHS), water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which will be significantly depleted of the sulfinic acid byproduct.
-
Purify further by column chromatography or recrystallization.
Troubleshooting Guide: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic method for oxazole formation through the cyclodehydration of α-acylamino ketones.[11][12][13] For the synthesis of this compound, the precursor would be an N-acyl derivative of α-amino-4'-chloroacetophenone.
Problem: Incomplete Cyclodehydration and/or Nitrile Formation
Root Cause Analysis: The key step in the Robinson-Gabriel synthesis is the acid-catalyzed cyclodehydration.[11][13] Incomplete reaction can leave unreacted starting material, while overly harsh conditions or the use of certain dehydrating agents can promote the formation of a nitrile byproduct through the decomposition of the amide functionality.
Mechanistic Considerations:
Caption: Robinson-Gabriel synthesis and potential nitrile side-product.
Solutions and Recommended Protocols:
| Dehydrating Agent | Conditions | Potential Issues |
| Conc. H₂SO₄ | Neat or in a solvent, heated | Charring, low yields |
| POCl₃ | Reflux in excess POCl₃ or in a solvent like toluene | Formation of chlorinated byproducts, nitrile formation |
| P₂O₅ | In a high-boiling solvent (e.g., xylene), reflux | Heterogeneous reaction, difficult to control |
| TFAA | Trifluoroacetic anhydride in an inert solvent | Can be effective, but may be too harsh for some substrates |
Protocol: Robinson-Gabriel Synthesis of this compound
Step 1: Synthesis of the α-Acylamino Ketone Precursor
-
Synthesize α-amino-4'-chloroacetophenone hydrochloride via standard methods (e.g., from 4-chloroacetophenone).
-
Acylate the α-amino ketone with an appropriate acylating agent (e.g., acetic anhydride or acetyl chloride) under Schotten-Baumann conditions to yield N-(2-(4-chlorophenyl)-2-oxoethyl)acetamide.
-
Purify the precursor by recrystallization.
Step 2: Cyclodehydration
-
To the purified N-(2-(4-chlorophenyl)-2-oxoethyl)acetamide, add phosphorus oxychloride (POCl₃) (3-5 equivalents).
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
References
- 1. coconote.app [coconote.app]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. Cannizzaro Reaction - Organic Chemistry - Science Forums [scienceforums.net]
- 4. books.rsc.org [books.rsc.org]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
- 7. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 11. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 13. synarchive.com [synarchive.com]
Technical Support Center: Synthesis of 5-(4-Chlorophenyl)-1,3-oxazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of 5-(4-Chlorophenyl)-1,3-oxazole. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested insights and solutions to common challenges encountered during this synthesis. We have structured this resource in a direct question-and-answer format to help you quickly identify and resolve experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes for preparing this compound?
There are several methods for synthesizing the oxazole core, but for a 5-aryl substituted oxazole like this compound, two routes are most prominent:
-
Van Leusen Oxazole Synthesis: This is arguably the most direct and widely used method. It involves a one-pot [3+2] cycloaddition reaction between an aldehyde (4-chlorobenzaldehyde) and p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base.[1][2] This method is favored for its operational simplicity, mild conditions, and generally good yields.[3]
-
Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of a 2-acylamino-ketone precursor using a strong acid or dehydrating agent (e.g., H₂SO₄, PPA).[4][5] While effective, it requires the prior synthesis of the acylamino-ketone, adding steps to the overall sequence.
For most applications, especially those targeting scale-up, the Van Leusen synthesis is the recommended route due to its one-pot nature and the commercial availability of the starting materials.
Q2: What are the critical reaction parameters to control during the Van Leusen synthesis of this compound?
Success in the Van Leusen synthesis hinges on meticulous control of several key parameters:
-
Base Selection and Stoichiometry: The base is critical for the initial deprotonation of TosMIC's acidic methylene group.[6] Potassium carbonate (K₂CO₃) is commonly used, but for less reactive aldehydes or to improve reaction rates, a stronger base like potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK) may be necessary.[7][8] Ensure at least two equivalents of the base are used.
-
Solvent Choice and Purity: The reaction is highly sensitive to moisture. Anhydrous solvents are mandatory. Protic solvents like methanol or isopropanol are often used and can facilitate the final elimination step.[7][8] Aprotic solvents like THF can also be used, particularly for the initial deprotonation step.[7]
-
Temperature Control: The initial addition of the aldehyde to the deprotonated TosMIC is often performed at a reduced temperature (e.g., -5 °C to room temperature) to control the exothermic reaction and prevent side products. The reaction is then typically heated to reflux to drive the elimination of the tosyl group and ensure complete conversion to the oxazole.[7]
-
Purity of Starting Materials: The 4-chlorobenzaldehyde should be free of the corresponding carboxylic acid, which can interfere with the basic reaction conditions. TosMIC should be of high purity as it can degrade over time.
Q3: What safety precautions should be taken when working with TosMIC?
Tosylmethyl isocyanide (TosMIC) is a toxic and odorous compound. All handling must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust or vapors and prevent skin contact.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction has a very low yield or has failed completely. What went wrong?
Answer: A low or zero yield is the most common issue and can typically be traced back to one of three areas: the base, the reagents, or the reaction conditions.
-
Potential Cause 1: Ineffective Deprotonation of TosMIC.
-
Explanation: The entire reaction is initiated by the deprotonation of TosMIC. If this step fails, no product will form.
-
Solution:
-
Verify Base Strength and Quality: Ensure your base is fresh and has not been compromised by absorbing atmospheric moisture. For K₂CO₃, consider grinding it into a fine powder to increase surface area. If K₂CO₃ proves insufficient, switch to a stronger base like anhydrous K₃PO₄.[8]
-
Ensure Anhydrous Conditions: Use freshly dried solvents. Even small amounts of water can quench the deprotonated TosMIC anion. Consider running the reaction under an inert atmosphere (N₂ or Argon).
-
-
-
Potential Cause 2: Impure Starting Materials.
-
Explanation: Contaminants in the starting materials can halt the reaction.
-
Solution:
-
Check Aldehyde Purity: Verify the purity of your 4-chlorobenzaldehyde. If it has been stored for a long time, it may have oxidized to 4-chlorobenzoic acid. Purify by recrystallization or distillation if necessary.
-
Check TosMIC Quality: Use high-purity TosMIC. If it appears discolored or clumpy, it may have degraded.
-
-
-
Potential Cause 3: Incorrect Reaction Temperature.
-
Explanation: The reaction requires a specific temperature profile for initiation and completion.
-
Solution: Ensure the final heating/reflux step is conducted for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials and the intermediate oxazoline.
-
Q2: The reaction starts but seems to stall before all the starting material is consumed. Why?
Answer: A stalled reaction often points to a limiting reagent or deactivation of the catalyst/reagents.
-
Potential Cause 1: Insufficient Base.
-
Explanation: The reaction consumes the base. If an insufficient amount is used, the reaction will stop once the base is depleted.
-
Solution: Double-check your calculations. Ensure you are using at least 2 equivalents of base relative to the limiting reagent.
-
-
Potential Cause 2: Gradual Introduction of Moisture.
-
Explanation: If the reaction setup is not properly sealed, moisture can slowly enter the system over time, quenching the active anionic species.
-
Solution: Use well-sealed glassware with septa and maintain a positive pressure of an inert gas throughout the reaction.
-
Q3: My final product is contaminated with significant impurities. How can I prevent them?
Answer: Impurity formation is often related to side reactions or incomplete conversion of intermediates.
-
Potential Cause 1: Formation of Oxazoline Intermediate.
-
Explanation: The Van Leusen reaction proceeds through a 4,5-disubstituted oxazoline intermediate.[1][2] Incomplete elimination of the tosyl group (p-toluenesulfinic acid) will leave this as a major impurity.
-
Solution: Ensure the reaction is heated to a sufficient temperature (typically reflux in methanol) for an adequate amount of time to drive the elimination step to completion.[7] TLC monitoring is crucial to track the disappearance of this intermediate.
-
-
Potential Cause 2: Aldehyde Side Reactions.
-
Explanation: Under strongly basic conditions, aldehydes can undergo self-condensation or Cannizzaro-type reactions.
-
Solution: Control the reaction temperature carefully. Add the 4-chlorobenzaldehyde solution slowly to the pre-formed deprotonated TosMIC solution to maintain a low instantaneous concentration of the aldehyde.
-
Q4: I'm having difficulty purifying the this compound. What is the best method?
Answer: Purification challenges often arise from the p-toluenesulfinic acid byproduct.
-
Explanation: The byproduct of the elimination step is p-toluenesulfinic acid (or its salt), which can be difficult to separate from the desired product.
-
Solution:
-
Aqueous Work-up: After the reaction is complete, perform an aqueous work-up. Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution to remove the acidic byproduct.[9]
-
Column Chromatography: The crude product can be effectively purified by flash column chromatography on silica gel. A common eluent system is a gradient of hexane and ethyl acetate.[10]
-
Recrystallization: If the chromatographed product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide a highly pure final product.
-
Q5: What are the main challenges when scaling this synthesis from the lab to a pilot plant?
Answer: Scaling up introduces new challenges related to heat management, mixing, and material handling.
-
Potential Issue 1: Exotherm Management.
-
Explanation: The initial deprotonation of TosMIC and its reaction with the aldehyde can be exothermic. On a large scale, this heat can accumulate, leading to side reactions or a runaway reaction.
-
Solution: Use a jacketed reactor with controlled heating and cooling. Add reagents, particularly the aldehyde, subsurface and at a controlled rate to manage the internal temperature effectively.
-
-
Potential Issue 2: Inefficient Mixing.
-
Explanation: If using a solid base like K₂CO₃ or K₃PO₄, ensuring efficient mixing is critical for the reaction to proceed smoothly. Poor mixing can lead to localized "hot spots" and incomplete reactions.
-
Solution: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., a pitched-blade turbine) to ensure good solid suspension and bulk fluid movement.
-
-
Potential Issue 3: Work-up and Isolation.
-
Explanation: Large-volume extractions and filtrations can be cumbersome and time-consuming.
-
Solution: Plan the work-up procedure in advance. Ensure access to appropriately sized separatory funnels or liquid-liquid extraction equipment. Consider the practicality of handling and disposing of large volumes of solvent and aqueous waste.
-
Data Presentation & Protocols
Table 1: Recommended Reagent Stoichiometry for Van Leusen Synthesis
| Reagent | Molar Equivalents | Role | Notes |
| 4-Chlorobenzaldehyde | 1.0 | Electrophile | Should be the limiting reagent. |
| TosMIC | 1.0 - 1.1 | C2-N Synthon | A slight excess can help drive the reaction. |
| Base (e.g., K₂CO₃, K₃PO₄) | 2.0 - 2.2 | Proton Abstractor | Must be anhydrous. Stronger bases may improve rate. |
| Solvent (e.g., Anhydrous MeOH) | - | Reaction Medium | Volume should provide a concentration of ~0.2-0.5 M. |
Table 2: Quick-Reference Troubleshooting Summary
| Problem | Likely Cause | Suggested Solution |
| Low/No Yield | Ineffective deprotonation | Use a stronger, anhydrous base (K₃PO₄); ensure anhydrous solvent.[8] |
| Impure aldehyde | Check purity of 4-chlorobenzaldehyde; purify if needed. | |
| Reaction Stalls | Insufficient base | Ensure ≥2.0 equivalents of base are used. |
| Moisture contamination | Use an inert atmosphere (N₂) and dry glassware/solvents. | |
| Impurity Issues | Incomplete elimination | Ensure adequate reflux time/temperature; monitor by TLC.[7] |
| Purification Difficulty | Sulfinic acid byproduct | Wash organic phase with NaHCO₃ solution before chromatography.[9] |
Experimental Protocol: Lab-Scale Van Leusen Synthesis
This protocol describes a representative procedure for a ~10 mmol scale synthesis.
Materials:
-
4-Chlorobenzaldehyde (1.41 g, 10.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.95 g, 10.0 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.76 g, 20.0 mmol)
-
Methanol, anhydrous (40 mL)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add K₂CO₃ (2.76 g) and TosMIC (1.95 g).
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Solvent Addition: Add anhydrous methanol (30 mL) to the flask and stir the suspension.
-
Aldehyde Addition: Dissolve 4-chlorobenzaldehyde (1.41 g) in anhydrous methanol (10 mL). Add this solution dropwise to the stirring suspension at room temperature over 10-15 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the methanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add water (50 mL) and ethyl acetate (50 mL). d. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 25 mL). e. Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (25 mL), followed by brine (25 mL).
-
Purification: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. b. Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a white solid.
Visualizations
General Synthesis and Purification Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. synarchive.com [synarchive.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 8. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Oxazole synthesis [organic-chemistry.org]
- 10. sciforum.net [sciforum.net]
Technical Support Center: Overcoming Solubility Challenges with 5-(4-Chlorophenyl)-1,3-oxazole
Welcome to the technical support center for 5-(4-Chlorophenyl)-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your experiments. The inherent lipophilicity of many heterocyclic compounds, including oxazole derivatives, often leads to poor aqueous solubility, a significant hurdle in experimental biology and formulation development.[1][2] This guide provides a structured approach to systematically address and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in aqueous buffers. Is this expected?
Yes, this is expected. While specific experimental solubility data for this compound is not widely published, its chemical structure—a planar aromatic system with a halogen substituent—suggests significant lipophilicity and, consequently, low aqueous solubility.[3][4] Many similar heterocyclic compounds, such as derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole, also exhibit poor solubility in aqueous solutions.[5] Therefore, direct dissolution in aqueous buffers is likely to be challenging.
Q2: What are the recommended starting solvents for dissolving this compound?
For initial stock solutions, it is advisable to start with polar aprotic organic solvents. Based on the behavior of similar heterocyclic compounds, the following solvents are recommended as a starting point:
-
Dimethyl Sulfoxide (DMSO): This is often the first choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful solvent for a wide range of organic molecules.
-
Dichloromethane (DCM) or Chloroform: These less polar organic solvents can also be effective, particularly for chemical synthesis and purification purposes.[6]
Important Note: When preparing stock solutions in organic solvents for biological assays, it is crucial to be mindful of the final solvent concentration in your experimental system, as high concentrations can be toxic to cells.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous medium. Here are several strategies to address this, ranging from simple to more complex:
-
Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration for your assay and try to work within that limit. Often, a final concentration of 0.1% to 0.5% DMSO is acceptable in cell-based assays.
-
Use a Cosolvent System: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a water-miscible organic cosolvent.[7][8]
-
Employ Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[9]
-
Utilize Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility.[10][11]
The following sections will provide detailed protocols and explanations for these advanced techniques.
Troubleshooting Guides & Detailed Protocols
Strategy 1: Cosolvency
The principle behind using cosolvents is to reduce the polarity of the aqueous medium, making it more favorable for the dissolution of a lipophilic compound.[12][13]
Recommended Cosolvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs), such as PEG 400
Experimental Protocol: Preparing a Working Solution using a Cosolvent System
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM.
-
Prepare an Intermediate Dilution Series: In separate microcentrifuge tubes, prepare serial dilutions of your DMSO stock solution using a suitable cosolvent (e.g., ethanol or PEG 400).
-
Final Dilution into Aqueous Buffer: From your intermediate dilutions, perform the final dilution into your aqueous experimental buffer. This two-step dilution process can often prevent immediate precipitation.
-
Observation and Optimization: Visually inspect for any precipitation. If precipitation still occurs, you may need to increase the percentage of the cosolvent in the final solution.
Data Presentation: Example Cosolvent Systems
| Cosolvent System (v/v) | Final Compound Concentration | Observations |
| 90% Aqueous Buffer / 10% Ethanol | 10 µM | Clear solution |
| 95% Aqueous Buffer / 5% Ethanol | 10 µM | Slight turbidity |
| 99% Aqueous Buffer / 1% Ethanol | 10 µM | Precipitation |
Strategy 2: pH Adjustment
The solubility of weakly basic or acidic compounds can be significantly influenced by the pH of the solution.[14][15] While the oxazole ring itself is weakly basic, the overall molecule does not possess strongly ionizable groups.[16] Therefore, pH adjustment is less likely to be a primary solution for this specific compound but can be explored as a secondary optimization step, especially in combination with other methods. For weakly basic compounds, solubility generally increases at lower pH due to protonation.[17][18][19]
Strategy 3: Surfactant-Assisted Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively increasing their solubility.[5]
Recommended Surfactants:
-
Tween® 20 or Tween® 80 (Polysorbates): Non-ionic surfactants commonly used in biological and pharmaceutical applications.
-
Cremophor® EL: A non-ionic surfactant often used in drug formulations.
Experimental Protocol: Preparing a Working Solution using a Surfactant
-
Prepare a Surfactant-Containing Buffer: Add the chosen surfactant to your aqueous buffer at a concentration above its CMC. For example, the CMC of Tween® 80 is approximately 0.012 mM. A working concentration of 0.1% (v/v) is a good starting point.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO.
-
Dilution into Surfactant Buffer: Slowly add the DMSO stock solution to the surfactant-containing buffer while vortexing to facilitate micellar encapsulation.
-
Equilibration: Allow the solution to equilibrate for a short period (e.g., 15-30 minutes) before use.
Visualization: Surfactant Micelle Formation
Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.
Strategy 4: Cyclodextrin Complexation
Cyclodextrins are cage-like molecules that can encapsulate "guest" molecules like this compound within their hydrophobic cavity, while their hydrophilic exterior allows the entire complex to be soluble in water.[2][10]
Recommended Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often preferred due to its higher aqueous solubility and lower toxicity compared to native β-CD.
Experimental Protocol: Preparing a Working Solution using Cyclodextrins
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to a desired concentration (e.g., 1-10% w/v).
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol or methanol.
-
Complexation: Slowly add the drug solution to the cyclodextrin solution while stirring vigorously.
-
Solvent Removal (Optional but Recommended): If a volatile organic solvent was used, it can be removed by gentle heating under a stream of nitrogen or by lyophilization to yield a solid drug-cyclodextrin complex that can be readily dissolved in water.
-
Equilibration: Allow the solution to stir for several hours to overnight to ensure complete complex formation.
Visualization: Cyclodextrin Inclusion Complex
Caption: Formation of a water-soluble inclusion complex.
Summary and Workflow
The following diagram outlines a logical workflow for troubleshooting the solubility of this compound.
Caption: A systematic workflow for addressing solubility issues.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms [mdpi.com]
- 3. zycz.cato-chem.com [zycz.cato-chem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcps.org [ijcps.org]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. 5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOLE-2-THIOL [amp.chemicalbook.com]
- 16. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | CymitQuimica [cymitquimica.com]
- 18. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iris.unife.it [iris.unife.it]
Technical Support Center: Refining Purification Techniques for 5-(4-Chlorophenyl)-1,3-oxazole Derivatives
Welcome to the technical support center for the purification of 5-(4-chlorophenyl)-1,3-oxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting and frequently asked questions (FAQs) to empower you to optimize your purification workflows, enhance purity, and maximize yield.
The unique structural features of this compound derivatives, namely the polar oxazole core and the halogenated aromatic ring, present specific purification hurdles. The nitrogen atom in the oxazole ring can lead to strong interactions with silica gel, potentially causing peak tailing and poor recovery during column chromatography.[1] The presence of the chlorophenyl group influences the compound's polarity and solubility, requiring careful selection of chromatographic and recrystallization solvents. This guide will directly address these and other issues you may face in your experiments.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during the purification of this compound derivatives.
Q1: My this compound derivative is showing significant peak tailing during silica gel column chromatography. What is the likely cause and how can I fix it?
A1: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like oxazoles on silica gel. The primary cause is the interaction between the basic nitrogen of the oxazole ring and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (1-2%), to your eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica and improve peak shape.
Q2: I'm struggling to remove a byproduct that has a similar Rf to my product on the TLC plate. What are my options?
A2: When co-elution occurs, several strategies can be employed. First, try a different solvent system for your column chromatography. Changing the solvent can alter the selectivity of the separation. If this is unsuccessful, consider a different purification technique. Recrystallization is an excellent alternative if you can find a suitable solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.
Q3: What are some good starting solvent systems for column chromatography of this compound derivatives?
A3: A good starting point for column chromatography of these derivatives is a hexane/ethyl acetate gradient. Based on literature for similar compounds, a gradient starting from a low polarity (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity should provide good separation.[2][3] The exact ratio will depend on the other substituents on your oxazole derivative.
Q4: I'm not sure if my compound is stable on silica gel. How can I check this before running a large-scale column?
A4: To test for stability on silica gel, you can perform a simple experiment. Spot your crude product on a TLC plate, and then scrape off the silica from that spot. Extract the compound from the silica with a polar solvent like ethyl acetate or methanol, filter, and analyze the extract by TLC or LC-MS to see if any degradation has occurred.
Q5: What are some common impurities I should expect from the synthesis of this compound derivatives?
A5: The impurities will depend on the synthetic route. For instance, in a van Leusen oxazole synthesis, a common byproduct is p-toluenesulfinic acid.[4] In a Robinson-Gabriel synthesis, residual dehydrating agents like sulfuric acid or polyphosphoric acid could be present if not properly removed during workup.[1] Unreacted starting materials, such as 4-chlorobenzaldehyde, are also common impurities.
Troubleshooting Guides
This section provides detailed troubleshooting for specific challenges you may encounter during the purification of this compound derivatives.
Guide 1: Column Chromatography Optimization
Column chromatography is often the primary method for purifying these derivatives. However, challenges such as poor separation, low recovery, and compound degradation can arise.
Problem 1: Poor Separation of Product and Impurities
-
Cause: The chosen eluent system lacks the selectivity to resolve your product from a closely related impurity.
-
Solution:
-
Systematically Vary the Eluent: Instead of just increasing the polarity of a two-solvent system (e.g., hexane/ethyl acetate), try introducing a third solvent. For example, adding a small amount of dichloromethane or tert-butyl methyl ether can significantly alter the selectivity.
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase silica gel. The change in the stationary phase's properties can lead to a different elution order and improved resolution.
-
Problem 2: Low Recovery of the Product from the Column
-
Cause: Your compound may be irreversibly adsorbing to the silica gel due to strong interactions with the silanol groups.
-
Solution:
-
Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in your starting eluent containing 1-2% triethylamine. This will help to cap the acidic sites.
-
Use a "Flush" Solvent: If you suspect your compound is stuck on the column, you can try flushing the column with a highly polar solvent system, such as 5-10% methanol in dichloromethane, after you have collected all other fractions.
-
Problem 3: Suspected On-Column Decomposition of the Product
-
Cause: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. Halogenated compounds can sometimes be more susceptible to certain degradation pathways.
-
Solution:
-
Use Neutralized Silica Gel: Commercially available neutralized silica gel can be used, or you can prepare it by washing standard silica gel with a buffer solution and then reactivating it.
-
Consider Alternative Chromatography: Flash chromatography on neutral alumina can be a good alternative for acid-sensitive compounds.
-
| Parameter | Recommendation for this compound Derivatives | Rationale |
| Stationary Phase | Silica Gel (with 1-2% triethylamine in eluent if tailing occurs) or Neutral Alumina | The oxazole nitrogen can interact with acidic silanol groups. Triethylamine neutralizes these sites. Alumina is a less acidic alternative. |
| Mobile Phase | Hexane/Ethyl Acetate gradient | A versatile system that allows for a wide range of polarities to be explored. |
| Loading Technique | Dry loading | Dissolving the crude product in a minimal amount of solvent and adsorbing it onto a small amount of silica gel before loading onto the column can improve resolution. |
Experimental Workflow for Column Chromatography
Caption: Workflow for column chromatography purification.
Guide 2: Recrystallization Troubleshooting
Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be challenging.
Problem 1: Difficulty Finding a Suitable Single Solvent
-
Cause: The compound may be too soluble in some solvents and poorly soluble in others, with no single solvent providing the ideal solubility profile for recrystallization.
-
Solution:
-
Utilize a Two-Solvent System: Find a solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible. Dissolve your compound in a minimal amount of the hot soluble solvent, and then slowly add the anti-solvent until the solution becomes turbid. Allow the solution to cool slowly. Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
-
Problem 2: Oiling Out Instead of Crystallizing
-
Cause: The compound is coming out of solution above its melting point, or the solution is too supersaturated.
-
Solution:
-
Lower the Crystallization Temperature: Ensure the solution cools slowly to allow for crystal lattice formation.
-
Use a More Dilute Solution: Add more of the soluble solvent before adding the anti-solvent to reduce the degree of supersaturation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of the pure product to the cooled solution to induce crystallization.
-
Problem 3: Poor Recovery of the Product
-
Cause: The compound has significant solubility in the mother liquor even at low temperatures, or too much solvent was used.
-
Solution:
-
Cool the Solution in an Ice Bath: Once the solution has reached room temperature, placing it in an ice bath can further decrease the solubility of your product and increase the yield.
-
Minimize the Amount of Hot Solvent: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve your compound.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the mother liquor, you can concentrate it by evaporation and attempt a second recrystallization.
-
| Solvent System | Solubility Profile | Application Notes |
| Ethanol/Water | Good solubility in hot ethanol, poor in water. | A common choice for moderately polar compounds. The chlorophenyl group may limit water solubility, making this a good option. |
| Ethyl Acetate/Hexane | Good solubility in hot ethyl acetate, poor in hexane. | Effective for compounds of intermediate polarity. Often used after column chromatography with the same solvent system.[2] |
| Toluene or Xylene | Moderate solubility at high temperatures, low at room temperature. | Can be effective for aromatic compounds. Requires higher temperatures for dissolution. |
| Isopropanol | Good solubility at high temperatures, lower at room temperature. | A good single-solvent option to try for moderately polar compounds. |
Logical Flow for Selecting a Recrystallization Solvent
Caption: Decision tree for recrystallization solvent selection.
References
- 1. Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties | MDPI [mdpi.com]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Bioactivity of 5-(4-Chlorophenyl)-1,3-oxazole and Other Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its unique structural and electronic properties allow for diverse interactions with various biological targets, making it a focal point in the quest for novel therapeutic agents.[2][3] This guide provides an in-depth comparison of the bioactivity of 5-(4-chlorophenyl)-1,3-oxazole with other oxazole derivatives, focusing on anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for key biological assays.
The Significance of the 5-Aryl-1,3-Oxazole Moiety
The substitution pattern on the oxazole ring plays a crucial role in determining the biological activity of the resulting derivative.[1] The presence of an aryl group at the 5-position, in particular, has been shown to be a key determinant of bioactivity. This aromatic substituent can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the amino acid residues in the active sites of target proteins.
The nature and position of substituents on this 5-aryl ring further modulate the compound's pharmacological profile. Electron-withdrawing groups, such as the chloro group in this compound, can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby impacting its potency and selectivity.
Anticancer Activity: A Focus on Tubulin Polymerization Inhibition
A significant area of investigation for 5-aryl-1,3-oxazole derivatives is their potential as anticancer agents.[3] One of the key mechanisms through which these compounds exert their cytotoxic effects is the inhibition of tubulin polymerization.[4] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.[4]
While direct comparative data for this compound is limited in the readily available literature, studies on analogous 1,3-oxazole sulfonamides have demonstrated that halogenated and alkyl-substituted anilines are potent and selective inhibitors of leukemia cell lines.[4] For instance, a 2-chloro-5-methylphenyl analog exhibited a mean GI50 value of 48.8 nM against a panel of leukemia cell lines.[5] This suggests that the presence of a chloro-substituted phenyl ring is favorable for anticancer activity.
Molecular docking studies have suggested that some 5-sulfonyl derivatives of 1,3-oxazole can bind to the colchicine binding site of tubulin, a known mechanism for tubulin polymerization inhibitors.[6]
Comparative Anticancer Activity of Oxazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Average of 60 cell lines | 5.37 | [6] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Not specified (GP of 15.43) | [7] |
| 1,3-Oxazole Sulfonamide (2-chloro-5-methylphenyl analog) | Leukemia cell lines (mean) | 0.0488 | [4][5] |
| 1,3-Oxazole Sulfonamide (1-naphthyl analog) | Leukemia cell lines (mean) | 0.0447 | [4][5] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions. GP = Growth Percent.
Mechanism of Action: Tubulin Polymerization Inhibition
The inhibition of tubulin polymerization is a key mechanism of action for many anticancer compounds. The following diagram illustrates the workflow for a tubulin polymerization assay.
Caption: Workflow for an in vitro tubulin polymerization assay.
Antimicrobial Activity: A Broad Spectrum of Potential
Oxazole derivatives have been extensively investigated for their antimicrobial properties against a wide range of bacterial and fungal pathogens.[6] The structure-activity relationship studies reveal that the nature of the substituent at the 5-position of the oxazole ring is critical for determining the antimicrobial spectrum and potency.
While specific data for this compound is not abundant in comparative studies, research on a series of 5-aryl-3-(4-aryl-1,3-thiazol-2-yl)-1,2-oxazole derivatives showed that a 4-chlorophenyl substituent at the 4-position of the thiazole ring (attached to the 3-position of the oxazole) exhibited good activity against Proteus mirabilis with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL.[6] This suggests that the chlorophenyl moiety can contribute positively to the antibacterial activity of the overall molecule.
Another study on 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles demonstrated that derivatives with di-methylphenyl, isopropylphenyl, and ethylphenyl groups were the most potent antibacterial agents.[8]
Comparative Antimicrobial Activity of Oxazole Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 5-Phenyl-3-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)-1,2-oxazole | Proteus mirabilis | 62.5 | [6] |
| 5-Phenyl-3-(4-(4-cyanophenyl)-1,3-thiazol-2-yl)-1,2-oxazole | Proteus mirabilis | 31.25 | [6] |
| 2-(3,4-dimethylphenyl)-5-tosyl-1,3,4-oxadiazole | Various strains | Potent | [8] |
| 2-(3-isopropylphenyl)-5-tosyl-1,3,4-oxadiazole | Various strains | Potent | [8] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Structure-Activity Relationship in Antimicrobial Oxazoles
The following diagram illustrates the general structure of a 5-aryl-1,3-oxazole and highlights the key positions for substitution that influence antimicrobial activity.
Caption: Key structural features influencing the antimicrobial activity of 5-aryl-1,3-oxazoles.
Anti-inflammatory Activity: Targeting Inflammatory Mediators
The anti-inflammatory potential of oxazole derivatives is another promising area of research.[4] The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.
Studies on 2-(substituted-phenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazoles have shown that chloro substitution on the phenyl ring leads to higher anti-inflammatory activity compared to methyl substitution.[4] This finding suggests that this compound could possess significant anti-inflammatory properties. The anti-inflammatory effect of some oxadiazole derivatives has been found to be comparable to that of the standard drug indomethacin.
Comparative Anti-inflammatory Activity of Oxadiazole Derivatives
| Compound/Derivative | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| 2-(2-acetoxyphenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazole | Not specified | Good | [4] |
| 2-(3,4-dimethoxyphenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazole | Not specified | Good | [4] |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivative | 20 | 61.9 | [9] |
| Indomethacin (Standard) | 20 | 64.3 | [9] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to purple formazan crystals.
Materials:
-
96-well flat-bottom plates
-
Test oxazole derivatives (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium. Add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include vehicle and blank controls.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro Tubulin Polymerization Inhibition Assay
This assay monitors the assembly of purified tubulin into microtubules over time, typically by measuring the increase in turbidity at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, 5% glycerol)
-
Test oxazole derivatives
-
Positive control (e.g., Colchicine)
-
Vehicle control (e.g., 0.1% DMSO)
-
Pre-warmed 96-well plate
-
Temperature-controlled microplate reader
Procedure:
-
Tubulin Reconstitution: Reconstitute tubulin to 3 mg/mL in G-PEM buffer.
-
Reaction Setup: In a pre-warmed 96-well plate, add reconstituted tubulin and the test compounds at varying concentrations (e.g., 0.1 µM–10 µM).
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Record the absorbance at 340 nm every 60 seconds for one hour.
-
Data Analysis: Plot the absorbance at 340 nm as a function of time for each concentration. Determine the IC50 value by plotting the maximum polymerization rate or the maximum polymer mass as a function of the logarithm of the compound concentration.
Carrageenan-Induced Rat Paw Edema Assay
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats
-
1% Carrageenan solution in saline
-
Test oxazole derivatives
-
Standard drug (e.g., Indomethacin)
-
Vehicle
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions before the experiment.
-
Compound Administration: Administer the test compounds, standard drug, or vehicle to different groups of rats (typically orally or intraperitoneally).
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Conclusion
The this compound scaffold holds significant promise as a versatile platform for the development of novel therapeutic agents. The presence of the 4-chlorophenyl group appears to be a favorable feature for enhancing bioactivity across different therapeutic areas, including cancer, microbial infections, and inflammation. Further comparative studies involving a broader range of 5-aryl-1,3-oxazole derivatives, including the 4-chloro analog, under standardized assay conditions are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The experimental protocols provided in this guide offer a robust framework for conducting such evaluations, ensuring data integrity and comparability across studies.
References
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some new 2-(substituted-phenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazoles: a safer anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of 5-(4-Chlorophenyl)-1,3-oxazole as a Novel IDO1 Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, fostering an immunosuppressive tumor microenvironment.[1][2][3] Its catalytic activity, the conversion of L-tryptophan to kynurenine, leads to T-cell starvation and the promotion of regulatory T-cell functions, effectively dampening the anti-tumor immune response.[3][4][5] The pursuit of small molecule inhibitors to block this pathway has been intense, yielding several clinical candidates. This guide provides a comparative efficacy analysis of a novel scaffold, 5-(4-Chlorophenyl)-1,3-oxazole, against established IDO1 inhibitors, offering a framework for its evaluation as a potential therapeutic agent.
The Evolving Landscape of IDO1 Inhibition
The development of IDO1 inhibitors has been a journey of both promise and challenge. While preclinical models demonstrated significant synergy with other immune checkpoint inhibitors, the clinical translation has been met with mixed results, most notably the outcome of the ECHO-301/KN-252 trial investigating the combination of epacadostat and pembrolizumab in metastatic melanoma.[6] These results have underscored the need for a deeper understanding of inhibitor mechanisms, patient selection, and the development of new chemical scaffolds with improved pharmacological properties.[6][7]
This guide will focus on comparing our hypothetical novel inhibitor, this compound, with two well-characterized clinical candidates:
-
Epacadostat (INCB024360): A potent, reversible, and competitive inhibitor of IDO1.[8][9]
-
BMS-986205 (Linrodostat): An irreversible inhibitor of IDO1 with a distinct mechanism of action.[3]
Visualizing the IDO1 Pathway and Inhibition
The IDO1 pathway is a key regulator of immune tolerance. The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the points of intervention for inhibitors.
Caption: The IDO1 pathway and points of inhibitor intervention.
Comparative Efficacy: A Data-Driven Approach
The efficacy of an IDO1 inhibitor is determined through a series of biochemical and cell-based assays. Below is a summary of hypothetical comparative data for this compound against Epacadostat and BMS-986205.
| Parameter | This compound (Hypothetical) | Epacadostat | BMS-986205 (Linrodostat) |
| Biochemical IC50 (IDO1) | 15 nM | ~10 nM | Not active in short-term assays |
| Cellular IC50 (Kynurenine production) | 50 nM | ~70 nM | ~5 nM |
| Mechanism of Action | Reversible, Competitive | Reversible, Competitive | Irreversible, Heme-competing |
| Selectivity (IDO1 vs. TDO) | >2000-fold | >2000-fold | High |
| T-Cell Rescue (EC50) | 80 nM | ~100 nM | ~15 nM |
Note: Data for Epacadostat and BMS-986205 are based on published literature.[3][8][10]
Experimental Protocols for Efficacy Determination
To ensure scientific rigor, the following detailed protocols are provided for the key experiments used to generate the comparative data.
Biochemical IDO1 Inhibition Assay
Principle: This assay measures the direct inhibition of recombinant human IDO1 enzyme activity by monitoring the production of N-formylkynurenine.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 0.2 mg/mL catalase.
-
Prepare a stock solution of recombinant human IDO1 enzyme.
-
Prepare serial dilutions of the test compounds (this compound, Epacadostat, BMS-986205) in DMSO.
-
Prepare a stock solution of L-Tryptophan.
-
-
Assay Procedure:
-
Add 50 µL of the reaction buffer to a 96-well plate.
-
Add 1 µL of the serially diluted test compounds.
-
Add 20 µL of the IDO1 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 30 µL of L-Tryptophan solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 30% trichloroacetic acid.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based Kynurenine Production Assay
Principle: This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context by quantifying the amount of kynurenine secreted into the cell culture medium.[4][5][11]
Methodology:
-
Cell Culture:
-
IDO1 Induction and Compound Treatment:
-
The next day, add IFNγ to a final concentration of 100 ng/mL to induce IDO1 expression.[5]
-
Simultaneously, add serial dilutions of the test compounds.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Kynurenine Measurement:
-
After incubation, collect the cell culture supernatant.
-
Add an equal volume of 30% trichloroacetic acid to the supernatant, incubate for 30 minutes at 60°C, and centrifuge.
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Generate a kynurenine standard curve to determine the concentration of kynurenine in the samples.
-
Calculate the cellular IC50 value for each compound.
-
Caption: Workflow for biochemical and cell-based IDO1 inhibition assays.
Interpreting the Mechanisms of Action
The difference in biochemical and cellular potency for BMS-986205 highlights its unique irreversible, heme-competing mechanism.[10] Unlike reversible inhibitors like Epacadostat and our hypothetical this compound, which bind to the heme-containing active site of the mature enzyme, BMS-986205 is thought to bind to the apo-enzyme (without heme) and prevent its maturation.[10] This mechanism is not effectively captured in short-term biochemical assays with the holoenzyme but is evident in cell-based assays where the entire lifecycle of the enzyme is present.
Conclusion and Future Directions
The hypothetical data suggests that this compound is a potent, reversible, and competitive inhibitor of IDO1, with an efficacy profile comparable to the well-characterized inhibitor, Epacadostat. Its distinct oxazole scaffold may offer novel structure-activity relationships to explore for improved pharmacokinetic and pharmacodynamic properties.
Further investigation into the selectivity profile against other heme-containing enzymes, in vivo efficacy in syngeneic mouse models, and combination studies with other immunotherapies will be crucial next steps in evaluating the full therapeutic potential of this new chemical series. The lessons learned from the clinical development of previous IDO1 inhibitors emphasize the importance of a comprehensive preclinical characterization to guide rational clinical trial design.[6]
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. annualreviews.org [annualreviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. drugtargetreview.com [drugtargetreview.com]
A Senior Application Scientist's Guide to the Validation of In Vitro Assays for 5-(4-Chlorophenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. The heterocyclic compound 5-(4-Chlorophenyl)-1,3-oxazole and its derivatives have emerged as a scaffold of significant interest, demonstrating a spectrum of biological activities including anticancer, antimicrobial, and antiviral potential in preclinical studies.[1][2][3][4][5][6][7] However, the reliability of these preliminary findings hinges entirely on the robustness and validity of the in vitro assays employed.
This guide provides an in-depth, comparative analysis of the validation of key in vitro assays for evaluating the biological activity of this compound. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, the establishment of self-validating systems, and the potential pitfalls and sources of interference inherent to testing heterocyclic compounds.
The Imperative of Assay Validation: Beyond the Protocol
Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[8] For a novel compound like this compound, this means ensuring that the observed biological effects are a true measure of the compound's activity and not an artifact of the assay itself. Key validation parameters, grounded in principles from regulatory bodies, include accuracy, precision, specificity, linearity, and robustness. However, for heterocyclic compounds, special attention must be paid to their physicochemical properties which can influence assay outcomes.
I. In Vitro Anticancer Activity: A Multi-Assay Approach
The evaluation of anticancer potential is a primary application for novel oxazole derivatives.[3][4][5][6][9] A comprehensive assessment necessitates a panel of assays targeting different cellular processes.
A. Cytotoxicity and Cell Viability Assays: The First Line of Inquiry
Cytotoxicity assays are fundamental in determining the concentration-dependent effect of a compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[2][10]
The Causality Behind the Choice: The MTT assay is often the initial choice due to its high throughput, cost-effectiveness, and extensive documentation in the literature. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.
Potential Pitfalls and Validation Controls for this compound:
-
Compound Interference: Heterocyclic compounds can sometimes interfere with colorimetric assays.[11][12][13] It is crucial to run controls with this compound in cell-free media to check for direct reduction of the MTT reagent, which would lead to a false-positive signal for cell viability.[11][12][13] The inherent color of the compound or its metabolites could also interfere with absorbance readings.
-
Solubility: The solubility of this compound in aqueous cell culture media should be carefully assessed. Poor solubility can lead to compound precipitation at higher concentrations, resulting in inaccurate dose-response curves.
Comparative Analysis of Cytotoxicity Assays:
| Assay | Principle | Advantages for Oxazole Compounds | Disadvantages & Mitigation |
| MTT Assay | Enzymatic reduction of tetrazolium salt to formazan by viable cells. | High-throughput, well-established. | Potential for colorimetric interference (run compound-only controls). Requires cell lysis. |
| Resazurin (AlamarBlue) Assay | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[14] | Higher sensitivity than MTT, non-lytic (allows for kinetic studies). | Also susceptible to interference by colored compounds and direct reduction (run controls).[14] |
| ATP-Based Luminescence Assay (e.g., CellTiter-Glo®) | Measures ATP levels as an indicator of metabolically active cells.[14] | High sensitivity, rapid, less prone to colorimetric interference.[14] | Can be more expensive. |
| Trypan Blue Exclusion Assay | Dye exclusion by viable cells with intact membranes.[15] | Direct measure of cell membrane integrity. | Low-throughput, subjective counting. |
Experimental Protocol: Validated MTT Assay for this compound
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined optimal density and allow to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Validation Workflow for Cytotoxicity Assays
Caption: Workflow for validating a cytotoxicity assay.
II. In Vitro Antimicrobial Susceptibility Testing
Several oxazole and related 1,3,4-oxadiazole derivatives have shown promising antibacterial and antifungal activities.[16] The validation of antimicrobial susceptibility testing (AST) is guided by standards from the Clinical and Laboratory Standards Institute (CLSI).[17]
A. Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a gold standard for determining the MIC of a new antimicrobial agent.[17][18][19][20][21]
The Causality Behind the Choice: This method provides a quantitative result (the MIC value), which is more informative than qualitative methods like disk diffusion, especially for novel compounds. It is also amenable to a 96-well plate format, allowing for efficient testing of multiple concentrations and strains.
Validation According to CLSI Guidelines:
-
Accuracy: The MIC values obtained for quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) must fall within the acceptable ranges defined by CLSI.[17]
-
Precision: Intra- and inter-laboratory reproducibility should be high, with MIC values for QC strains not varying by more than ±1 two-fold dilution from the mode.[17]
-
Purity and Sterility Checks: The compound stock solution, media, and inoculum must be sterile.
Experimental Protocol: CLSI-Guided Broth Microdilution for this compound
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control (no compound), a sterility control (no bacteria), and a positive control with a known antibiotic (e.g., ciprofloxacin).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antimicrobial Assay Validation Logic
Caption: Logic for validating an antimicrobial MIC assay.
III. In Vitro Antiviral and Enzyme Inhibition Assays
The versatility of the oxazole scaffold extends to antiviral and enzyme inhibitory activities.[7][22]
A. Antiviral Assays
Validating antiviral assays involves demonstrating that the observed effect is a true inhibition of viral replication and not due to cytotoxicity.[23][24][25][26]
Key Validation Parameters:
-
Cytotoxicity Assessment: The 50% cytotoxic concentration (CC50) of the compound on the host cell line must be determined in parallel with the antiviral activity.
-
Efficacy Measurement: The 50% effective concentration (EC50) is the concentration of the compound that inhibits viral replication by 50%.
-
Selectivity Index (SI): The SI is calculated as CC50 / EC50. A higher SI value indicates a more promising antiviral candidate with a larger therapeutic window.
B. Enzyme Inhibition Assays
For compounds that target specific enzymes, it is crucial to validate the enzyme inhibition assay to determine the mechanism of action.[27][28][29][30][31]
Validation Considerations:
-
Enzyme and Substrate Purity: Ensure the purity of the enzyme and substrate to obtain reliable kinetic data.
-
Linearity of the Reaction: The assay should be performed under conditions where the reaction rate is linear with time and enzyme concentration.
-
Determination of Kinetic Parameters: The Michaelis-Menten constant (Km) for the substrate and the maximum reaction velocity (Vmax) should be determined.
-
IC50 and Ki Determination: The IC50 value is determined from a dose-response curve. The inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) can be determined by performing kinetic studies at various substrate and inhibitor concentrations.[27][28]
Comparative Summary and Concluding Remarks
The validation of in vitro assays for a novel compound like this compound is a multifaceted process that requires a deep understanding of both the assay methodologies and the physicochemical properties of the test article.
Comparative Overview of Key Validation Points:
| Assay Type | Primary Metric | Key Validation Challenge for Oxazoles | Recommended Alternative/Control |
| Anticancer (Cytotoxicity) | IC50 | Colorimetric/fluorescent interference, solubility. | ATP-based luminescence assays, cell-free controls. |
| Antimicrobial | MIC | Adherence to CLSI standards, solubility in broth. | Use of CLSI QC strains, solubility testing in media. |
| Antiviral | EC50, SI | Distinguishing antiviral effect from cytotoxicity. | Parallel cytotoxicity testing (CC50 determination). |
| Enzyme Inhibition | IC50, Ki | Compound interference with detection method. | Enzyme- and substrate-free controls. |
By adopting a multi-assay approach, incorporating rigorous controls to account for potential compound-specific interferences, and adhering to established validation guidelines, researchers can generate high-quality, reliable data. This meticulous approach is not merely a procedural formality but the very foundation of scientific integrity, ensuring that promising compounds like this compound are advanced through the drug discovery pipeline based on sound and reproducible evidence.
References
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- 4. researchgate.net [researchgate.net]
- 5. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 10. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 11. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 15. blog.quartzy.com [blog.quartzy.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.asm.org [journals.asm.org]
- 21. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 22. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. journals.asm.org [journals.asm.org]
- 25. Assays for the Identification of Novel Antivirals against Bluetongue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Target Landscape: A Comparative Guide to the Selectivity Profiling of 5-(4-Chlorophenyl)-1,3-oxazole
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from discovery to a potential therapeutic is fraught with challenges. A critical, early-stage hurdle is the comprehensive characterization of its biological interaction profile. This guide provides an in-depth technical comparison of methodologies for the selectivity profiling of 5-(4-Chlorophenyl)-1,3-oxazole, a heterocyclic compound representative of a chemical space with diverse biological activities. As the primary biological target of this specific molecule is not yet defined, this guide will focus on a broad selectivity profiling approach, designed to simultaneously identify high-affinity primary targets and potential off-target interactions that could lead to adverse effects. Understanding a compound's polypharmacology is paramount in modern drug discovery, as it can unveil new therapeutic opportunities or flag potential safety liabilities.[1][2]
The Imperative of Early-Stage Selectivity Profiling
In the initial phases of drug discovery, compounds are often identified through phenotypic screens or high-throughput screening against a specific target. However, the observed cellular effect may not solely be due to the intended molecular interaction. Small molecules frequently interact with multiple proteins, a phenomenon known as polypharmacology.[2] Early and comprehensive assessment of a compound's selectivity is therefore not just a regulatory requirement but a strategic necessity to mitigate late-stage failures, which are often attributed to unforeseen off-target effects.[3][4] A thorough understanding of the selectivity profile can guide lead optimization, help in the design of safer drugs, and even open avenues for drug repurposing.[5]
This guide will explore a two-pronged approach to elucidating the target landscape of this compound: broad-panel in-vitro screening and predictive in-silico analysis.
In-Vitro Selectivity Profiling: A Direct Interrogation of Biological Interactions
Directly testing the compound against a wide array of purified proteins or in cell-based assays provides the most definitive evidence of interaction. Several contract research organizations (CROs) offer curated panels of assays designed to assess safety and identify off-target activities.
Broad-Panel Radioligand Binding and Enzymatic Assays
A standard and effective method for initial selectivity profiling involves screening the compound against a panel of receptors, ion channels, transporters, and enzymes. These assays typically measure the displacement of a radiolabeled ligand from its target or the inhibition of enzymatic activity.
Leading Commercial Panels:
-
Eurofins Discovery SafetyScreen™ Panels: These panels offer a tiered approach to safety pharmacology.[6][7] The SafetyScreen44 panel, for instance, covers 44 targets known to be associated with adverse drug reactions.[8] For a more comprehensive analysis, the SafetyScreen87 and SafetyScreenPLUS panels provide broader coverage.[6]
-
Reaction Biology InVEST™ Panels: The In Vitro Evaluation of Safety and Toxicity (InVEST) panels are designed for early safety assessment. The InVEST44 panel is a well-established set of 44 molecular targets, including GPCRs, ion channels, enzymes, and transporters, to identify common off-target interactions.[9][10][11]
Experimental Protocol: Representative Radioligand Binding Assay for a GPCR Target
This protocol outlines the general steps for a competitive radioligand binding assay, a common component of broad-panel screens.
-
Target Preparation: A stable cell line overexpressing the G protein-coupled receptor (GPCR) of interest is cultured, and a membrane fraction is prepared.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains:
-
GPCR-expressing cell membranes.
-
A fixed concentration of a specific radioligand (e.g., ³H-labeled).
-
Varying concentrations of the test compound, this compound.
-
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a glass fiber filter mat.
-
Detection: The amount of radioactivity retained on the filter, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.
The causality behind this experimental design lies in the principle of competitive binding. A compound that binds to the same site as the radioligand will compete for that site, leading to a dose-dependent decrease in the measured radioactivity.
Kinome Profiling
Given that protein kinases are a large and druggable target class, and that off-target kinase inhibition is a common cause of toxicity, comprehensive kinome screening is a crucial component of selectivity profiling.[12]
Experimental Workflow: Kinase Selectivity Profiling
Data Interpretation: Quantifying Selectivity
The results from a broad-panel screen can be extensive. To distill this data into a meaningful metric of selectivity, a Selectivity Score (S) is often calculated.[5] A common method is to define a binding affinity or inhibition threshold and count the number of targets that fall below this value. For example, S(1 µM) would be the number of kinases with a dissociation constant (Kd) of less than 1 µM, divided by the total number of kinases tested.[13] A lower selectivity score indicates a more selective compound.
In-Silico Selectivity Profiling: A Predictive Approach
Computational methods offer a rapid and cost-effective way to predict the potential targets of a small molecule, guiding the design of subsequent in-vitro experiments.[1] These methods can be broadly categorized as ligand-based and structure-based.
Ligand-Based Target Prediction
Ligand-based approaches are founded on the principle that structurally similar molecules are likely to have similar biological activities.[14] These methods compare the 2D or 3D structure of the query molecule, this compound, to large databases of compounds with known biological activities.
Prominent Web-Based Tools:
-
SwissTargetPrediction: This tool predicts targets by combining 2D and 3D similarity measures with a library of known ligands.[14][15][16]
-
TargetHunter: This platform utilizes a "Targets Associated with its MOst SImilar Counterparts" (TAMOSIC) algorithm to search the extensive ChEMBL database.[17][18][19]
-
ChEMBL: While a database, ChEMBL also has built-in target prediction tools based on machine learning models trained on its vast collection of bioactivity data.[20][21][22]
Computational Workflow: Ligand-Based Target Prediction
Structure-Based Target Prediction (Reverse Docking)
When the three-dimensional structures of potential protein targets are known, molecular docking can be used in a "reverse" fashion. Instead of docking a library of compounds to a single target, the query molecule is docked against a panel of protein structures to predict binding affinity and pose.
Key Steps in Reverse Docking:
-
Preparation of the Ligand: The 3D structure of this compound is generated and energy-minimized.
-
Curation of a Target Library: A collection of 3D protein structures is assembled. This can be the entire Protein Data Bank (PDB) or a curated subset of druggable proteins.
-
Docking Simulation: The ligand is computationally "docked" into the binding site of each protein in the library.
-
Scoring and Ranking: A scoring function is used to estimate the binding affinity for each ligand-protein pair. The targets are then ranked based on their predicted binding scores.
This approach is particularly useful for identifying novel or unexpected targets that may not be inferred from ligand similarity alone.
Synthesizing the Data: A Comparative Overview
The true power of this dual-pronged approach lies in the integration of in-vitro and in-silico data. The computational predictions can prioritize which in-vitro assays to perform, while the experimental results serve to validate and refine the computational models.
Table 1: Hypothetical Selectivity Profile of this compound
| Target | Target Class | Assay Type | Result (Ki/IC₅₀) | In-Silico Prediction (Confidence) |
| Cyclooxygenase-2 (COX-2) | Enzyme | Enzymatic Assay | 50 nM | High |
| Cyclooxygenase-1 (COX-1) | Enzyme | Enzymatic Assay | 1.2 µM | Medium |
| Carbonic Anhydrase II | Enzyme | Enzymatic Assay | > 10 µM | Low |
| Adenosine A₂ₐ Receptor | GPCR | Radioligand Binding | 5.8 µM | Low |
| Dopamine D₂ Receptor | GPCR | Radioligand Binding | > 10 µM | Not Predicted |
| p38α (MAPK14) | Kinase | Binding Assay | 250 nM | High |
| JNK1 | Kinase | Binding Assay | 3.5 µM | Medium |
| Lck | Kinase | Binding Assay | > 10 µM | Low |
| hERG | Ion Channel | Electrophysiology | > 10 µM | Not Predicted |
This data is illustrative and does not represent actual experimental results.
In this hypothetical scenario, this compound demonstrates potent activity against COX-2 and p38α kinase, suggesting these may be its primary targets. The weaker activity against COX-1 and JNK1 indicates potential off-target effects that would need to be considered during lead optimization. The high confidence of the in-silico predictions for the primary targets lends credence to the computational approach.
Conclusion
The characterization of this compound, a compound with an undefined primary target, necessitates a broad and integrated selectivity profiling strategy. By combining comprehensive in-vitro screening across diverse target families with predictive in-silico methodologies, researchers can build a detailed map of the compound's biological interactions. This holistic understanding is fundamental to de-risking the drug development process, uncovering the full therapeutic potential of novel chemical entities, and ultimately, accelerating the delivery of safer and more effective medicines to patients. The causality is clear: a rigorous, early-stage investigation into a compound's selectivity profile directly influences its trajectory and probability of success in the arduous path of drug development.
References
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- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. reactionbiology.com [reactionbiology.com]
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- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. landing.reactionbiology.com [landing.reactionbiology.com]
- 10. landing.reactionbiology.com [landing.reactionbiology.com]
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- 15. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. TargetHunter: an in silico target identification tool for predicting therapeutic potential of small organic molecules based on chemogenomic database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Using ChEMBL for target identification and prioritisation [blog.opentargets.org]
- 21. The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. avrilomics: Target prediction in ChEMBL [avrilomics.blogspot.com]
A Researcher's Guide to Comparative Docking of 5-(4-Chlorophenyl)-1,3-oxazole Derivatives
The 1,3-oxazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a 4-chlorophenyl group at the 5-position of the oxazole ring is a strategic chemical modification aimed at enhancing these biological effects, potentially through improved binding interactions with target proteins.
Molecular docking is an indispensable computational technique in modern drug discovery. It allows us to predict how a small molecule, or ligand, might bind to the active site of a target protein. This in silico approach provides critical insights into the binding affinity and the specific molecular interactions that stabilize the ligand-receptor complex, thereby guiding the rational design of more potent and selective therapeutic agents.
This guide offers an in-depth comparative analysis of molecular docking studies on 5-(4-Chlorophenyl)-1,3-oxazole derivatives. We will explore the causality behind the experimental choices in a typical docking workflow, present comparative data from various studies, and interpret the structure-activity relationships that emerge.
The "How" and "Why": A Self-Validating Docking Protocol
A robust and reliable molecular docking study is more than a sequence of steps; it's a self-validating system where each stage is designed to ensure the accuracy and predictive power of the final results. Here, we dissect a standard protocol, emphasizing the scientific reasoning behind each choice.
Experimental Protocol: Molecular Docking
1. Receptor Preparation: Isolating the Target
-
Action: Obtain the three-dimensional crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).[2]
-
Procedure: The downloaded PDB file often contains non-essential molecules such as water, co-solvents, and co-crystallized ligands. These are meticulously removed. Subsequently, polar hydrogen atoms are added to the protein structure, and appropriate atomic charges are assigned.
-
Causality: Water molecules can occupy the binding site and sterically hinder the docking of a new ligand, leading to inaccurate predictions. Removing them creates a clean slate for the docking simulation. The addition of hydrogen atoms is crucial as they are often omitted in crystal structure files but are vital for defining the correct ionization and tautomeric states of amino acid residues and for forming hydrogen bonds—a key component of protein-ligand interactions.[3]
2. Ligand Preparation: Optimizing the Challenger
-
Action: Convert the 2D chemical structure of the this compound derivative into a high-quality 3D conformation.
-
Procedure: This is typically achieved using molecular modeling software. The initial 3D structure undergoes a process called geometry optimization or energy minimization, often using a force field like MMFF94 or quantum mechanical methods.
-
Causality: A molecule can exist in numerous conformations, but it will preferentially adopt a low-energy state. Energy minimization calculates the most stable 3D arrangement of the atoms, which is the most likely conformation to be biologically active. Docking an unoptimized, high-energy structure would be analogous to trying to fit a misshapen key into a lock—it's unlikely to yield a meaningful result.
3. The Docking Simulation: Predicting the Interaction
-
Action: Predict the binding pose and affinity of the prepared ligand within the prepared receptor's active site using docking software such as AutoDock Vina.[4][5][6][7][8]
-
Procedure:
-
Grid Box Definition: A "grid box" is defined around the active site of the protein. This box specifies the three-dimensional space where the software will search for viable binding poses for the ligand.
-
Running the Algorithm: The docking program systematically explores various orientations and conformations of the ligand within the grid box, calculating a "docking score" for each pose.
-
-
Causality: The grid box focuses the computational effort on the region of interest, making the search more efficient. The docking score, typically expressed in kcal/mol, is an estimation of the binding free energy. A more negative score suggests a stronger, more favorable binding interaction between the ligand and the protein.[9]
4. Post-Docking Analysis & Validation: Interpreting the Results
-
Action: Analyze the top-ranked docking poses to understand the specific molecular interactions driving the binding.
-
Procedure: The resulting protein-ligand complexes are visualized. Key interactions such as hydrogen bonds, hydrophobic interactions, and specific contacts involving the chlorophenyl group (e.g., halogen or Cl-π interactions) are identified.[10] A crucial validation step involves re-docking the original co-crystallized ligand (if available) into the active site. The Root Mean Square Deviation (RMSD) between the predicted pose and the experimental pose is calculated.
-
Causality: This analysis reveals the "why" behind the docking score. Identifying specific amino acid residues that form strong bonds with the ligand provides a roadmap for future chemical modifications to improve potency. The re-docking validation serves as a quality control check; an RMSD value of less than 2.0 Å typically indicates that the docking protocol is reliable and can accurately reproduce known binding modes.[9]
Visualizing the Workflow and Interactions
To better illustrate the process, the following diagrams outline the docking workflow and the types of molecular interactions analyzed.
Caption: A generalized workflow for molecular docking studies.
Caption: Common molecular interactions analyzed in docking studies.
Comparative Docking Performance Data
The following tables synthesize quantitative data from various studies, comparing the docking performance of oxazole derivatives against different biological targets. It is important to note that direct comparison of scores between different studies and targets should be done with caution due to variations in software and scoring functions.
Table 1: Molecular Docking Scores of Oxazole Derivatives Against Cancer-Related Targets
| Compound ID | Target Protein | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 2-(4-chlorophenyl) derivative | EGFR Tyrosine Kinase | High Docking Score (value not specified) | Cys797, Leu792, Met793 | [2][11] |
| 5-(piperazin-1-yl)sulfonyl derivative | Aurora A Kinase | -10.8 to -10.9 | ATP-binding site | [12] |
| Oxazolo[5,4-d]pyrimidine | VEGFR-2 | High Affinity (value not specified) | VEGFR-2 active site | [13] |
| 2-(((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)...) | Tubulin | -11.88 to -13.69 | Not specified | [9] |
Note: Some studies reference 1,3,4-oxadiazole, a related bioisostere of 1,3-oxazole, providing valuable comparative insights.
Table 2: Molecular Docking Scores of Oxazole Derivatives Against Antimicrobial Targets
| Compound Series | Target Organism/Enzyme | Docking Score (kcal/mol) | Comparison to Standard | Reference |
| 1,3,4-Oxadiazole-thioether | E. coli / S. aureus | Not specified | Not specified | [14] |
| 5-aryl-1,3,4-oxadiazole-2-thiol | E. coli / S. pneumoniae | Not specified | Stronger activity than ampicillin | [15] |
| 4-[(4-Chlorophenyl)sulfonyl] benzoic acid derivatives | Gram-positive bacteria | Not specified | Exhibited antimicrobial activity | [1] |
Discussion: Interpreting the In Silico Evidence
The data from various docking studies consistently highlight the potential of the oxazole scaffold, particularly when substituted with a chlorophenyl group.
Structure-Activity Relationship (SAR) Insights: The presence of the 4-chlorophenyl moiety is significant. In studies targeting EGFR tyrosine kinase, this group is often observed interacting with residues near the active site, such as Cys797.[11] The chlorine atom can participate in favorable halogen bonds or Cl-π interactions, which are specific, non-covalent interactions that can significantly enhance binding affinity and selectivity.[10] The planar aromatic nature of both the oxazole and the phenyl rings allows for potential π-π stacking interactions with aromatic amino acid residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP) in the binding pocket.
Performance Against Biological Targets:
-
Anticancer Activity: Derivatives of this scaffold show promising interactions with key cancer targets like EGFR, VEGFR-2, and tubulin.[9][11][13] The very negative binding energies reported for some derivatives against tubulin (e.g., -13.69 kcal/mol) suggest a high binding affinity, marking them as potential leads for developing novel anticancer agents.[9] Studies have specifically identified certain oxazole derivatives as having potent cytotoxic activity against various cancer cell lines, including those of the central nervous system, with low toxicity to healthy cells.[12][13]
-
Antimicrobial Potential: The oxazole core is also effective against microbial targets. Studies show that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, in some cases outperforming standard antibiotics like ampicillin.[1][15]
Conclusion and Future Outlook
The collective evidence from comparative molecular docking studies strongly supports the this compound scaffold as a highly promising framework for the development of novel therapeutic agents. The in silico data consistently predict favorable binding affinities across a range of important biological targets, particularly in the fields of oncology and antimicrobial research. The 4-chlorophenyl group appears to be a key contributor to this high affinity, likely through specific halogen and hydrophobic interactions within the target's active site.
While these computational predictions are a vital first step, they must be validated through empirical evidence. The crucial next steps involve the chemical synthesis of these prioritized derivatives, followed by rigorous in vitro enzymatic and cellular assays to confirm their biological activity. Subsequently, promising candidates should advance to in vivo studies to evaluate their efficacy and safety profiles in preclinical models. This integrated approach, combining predictive computational modeling with experimental validation, provides the most efficient path forward in the complex journey of drug discovery.
References
- 1. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Protein–Ligand Interactions as the Basis for Drug Action [ouci.dntb.gov.ua]
- 4. dasher.wustl.edu [dasher.wustl.edu]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bioinformaticsreview.com [bioinformaticsreview.com]
- 9. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cl-pi interactions in protein-ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma[v1] | Preprints.org [preprints.org]
- 13. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Chlorophenyl)-1,3-oxazole
Introduction: Beyond the Benchtop
Part 1: Hazard Assessment and Profile
Based on data from analogous compounds, 5-(4-Chlorophenyl)-1,3-oxazole should be handled as a substance with the potential for the following hazards:
| Hazard Category | Description | Recommended Precautions |
| Skin Irritation | May cause skin irritation upon contact.[2][3] | Wear nitrile or other chemically resistant gloves.[2][4] Wash hands thoroughly after handling.[2][3] |
| Eye Irritation | May cause serious eye irritation.[2][3] | Wear safety glasses or chemical safety goggles.[2][4] |
| Respiratory Irritation | Inhalation of dust or fumes may cause respiratory tract irritation.[2][4][5] | Handle in a well-ventilated area or within a chemical fume hood.[2][6] |
| Acute Oral Toxicity | May be harmful if swallowed.[5] | Do not eat, drink, or smoke when using this product. |
| Environmental Hazard | As a chlorinated organic compound, it may cause long-lasting harmful effects to aquatic life and is expected to be persistent in the environment.[7][8] | Do not let the product enter drains or waterways.[2][9] |
Part 2: The Core Principle - Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its classification and segregation as a halogenated organic waste .[10] The presence of the chlorine atom on the phenyl ring places it in this specific waste category.
Why is this segregation so crucial?
The reasoning is rooted in both chemistry and environmental regulation. Halogenated wastes cannot be disposed of through typical solvent recycling or fuel blending methods. Their combustion requires specialized, high-temperature hazardous waste incinerators equipped with acid gas scrubbers.[10][11]
-
Combustion Chemistry: During incineration, the chlorine atoms are converted primarily to hydrogen chloride (HCl), a corrosive acid gas.[11][12] Standard incinerators are not equipped to handle or neutralize this acidic byproduct, which would otherwise be released into the atmosphere.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), imposes strict regulations on the treatment and disposal of hazardous wastes, including those containing halogenated organic compounds.[13][14] Land disposal of these wastes is often prohibited.[13]
-
Cost Implications: Due to the specialized equipment and processes required, the disposal of halogenated waste is significantly more expensive than that of non-halogenated waste.[6][15] Mixing the two streams contaminates the entire volume, needlessly increasing disposal costs.
Part 3: Step-by-Step Disposal Protocol
Follow this workflow for the safe collection and disposal of this compound waste. This includes the pure compound, solutions containing it, and any materials (e.g., weigh boats, contaminated gloves) that have come into direct contact with it.
Step 1: Container Selection and Preparation
-
Select an Appropriate Container: Choose a clean, leak-proof container compatible with the waste. A high-density polyethylene (HDPE) carboy or a 4-liter poly bottle is a common and appropriate choice.[6] Ensure the container has a secure, screw-top cap.[16]
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[6][16] At a minimum, the label must include:
Step 2: Waste Accumulation
-
Designated Area: All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6] This area must be under the control of the laboratory personnel.
-
Segregate Waste Streams: Add only halogenated organic waste to this container. Do NOT mix with:
-
Update Contents List: Each time waste is added, update the hazardous waste tag with the chemical name and its estimated volume or mass percentage.[6][10]
-
Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[6][16] This prevents the release of volatile organic compounds (VOCs) and protects against spills.[14]
Step 3: Storage
-
Secondary Containment: The primary waste container must be stored within a larger, chemically resistant secondary containment bin or tray.[6] This will contain any potential leaks or spills.
-
Proper Location: Store the container in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[6][16]
-
Visibility: Ensure the hazardous waste label is always clearly visible.[6]
Step 4: Arranging for Final Disposal
-
Monitor Fill Level: Do not overfill the container. A safe maximum is approximately 75-80% of its total capacity.[6]
-
Request Pickup: Once the container is approaching full, or if the accumulation start date is nearing your institution's limit (often 90-180 days), submit a chemical waste collection request to your EH&S department.[6]
-
Final Preparation: Ensure the cap is tightly secured and the waste tag is complete and accurate before the scheduled pickup.
Disposal Workflow Diagram
Caption: Figure 1. Decision workflow for the disposal of this compound.
Part 4: Emergency Procedures - Spill and Exposure Management
Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is essential.
Spill Cleanup
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small, manageable spill, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response line.[16]
-
Don PPE: At a minimum, wear safety goggles, a lab coat, and two pairs of chemically resistant gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[6][16] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated bag or container.[6][16]
-
Dispose of Cleanup Materials: Seal the container, label it as "Spill Debris containing this compound," and dispose of it as halogenated hazardous waste.[6]
-
Decontaminate: Clean the spill area with soap and water.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][4] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3][4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air.[2][3][4] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
Conclusion: A Commitment to Safety and Integrity
The proper disposal of this compound is not an afterthought but an integral part of the research process. By understanding the chemical's hazard profile, adhering to the critical principle of waste segregation, and following a meticulous disposal protocol, we uphold our professional responsibility to ensure a safe laboratory environment and protect the broader ecosystem. This commitment to best practices is a hallmark of scientific excellence and integrity.
References
- 1. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. aksci.com [aksci.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. bucknell.edu [bucknell.edu]
- 11. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 12. epa.gov [epa.gov]
- 13. p2infohouse.org [p2infohouse.org]
- 14. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
